Retinoic acid-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i1D3,2D3 |
InChI Key |
SHGAZHPCJJPHSC-OKNVBTJJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C([2H])([2H])[2H])/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Deuterated Retinoic Acid in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated retinoic acid, specifically Retinoic acid-d6, in modern scientific research. This stable isotope-labeled analog of retinoic acid has become an indispensable tool, primarily for its application as an internal standard in quantitative mass spectrometry-based analyses. Its use significantly enhances the accuracy and reliability of measurements of endogenous retinoic acid and its isomers in complex biological matrices. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the underlying biological pathways.
Core Application: An Internal Standard for Precise Quantification
The primary purpose of using this compound in research is to serve as an internal standard for the precise quantification of retinoic acid and its various isomers (e.g., all-trans-retinoic acid, 9-cis-retinoic acid, 13-cis-retinoic acid) in biological samples. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), this compound is added to a sample at a known concentration at the beginning of the sample preparation process.
Because it is chemically identical to the non-deuterated (endogenous) retinoic acid, it behaves similarly during extraction, derivatization, and ionization. However, due to the presence of deuterium atoms, it has a higher mass. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the deuterated internal standard. By comparing the signal intensity of the endogenous retinoic acid to that of the known amount of this compound, researchers can accurately calculate the concentration of the endogenous compound, correcting for any sample loss or variability during the analytical procedure. This method is crucial for obtaining reliable data in pharmacokinetic studies, metabolomics research, and clinical diagnostics.
Quantitative Data: Endogenous Retinoic Acid Levels
The use of deuterated retinoic acid as an internal standard has enabled the accurate measurement of endogenous retinoic acid levels in various biological tissues and fluids. The following tables summarize representative quantitative data from studies utilizing this methodology.
| Biological Matrix | Retinoid Isomer | Concentration (pmol/g or pmol/mL) | Species | Reference |
| Mouse Tissues | ||||
| Liver | all-trans-RA | 7 - 9.6 pmol/g | C57BL/6 Mouse | [1] |
| 13-cis-RA | 2.9 - 4.2 pmol/g | C57BL/6 Mouse | [1] | |
| Kidney | all-trans-RA | ~7 pmol/g | C57BL/6 Mouse | [1] |
| Testis | all-trans-RA | ~8 pmol/g | C57BL/6 Mouse | [1] |
| Brain (whole) | all-trans-RA | 5.4 ± 0.4 pmol/g | C57BL/6 Mouse | [1] |
| Cerebellum | all-trans-RA | 10.7 ± 0.3 pmol/g | C57BL/6 Mouse | [1] |
| Cortex | all-trans-RA | 2.6 ± 0.4 pmol/g | C57BL/6 Mouse | [1] |
| Hippocampus | all-trans-RA | 8.4 ± 1.2 pmol/g | C57BL/6 Mouse | [1] |
| Striatum | all-trans-RA | 15.3 ± 4.7 pmol/g | C57BL/6 Mouse | [1] |
| Human Serum | ||||
| all-trans-RA | 3.0 - 3.1 nM | Healthy Men | [2] | |
| 9-cis-RA | 0.09 - 0.1 nM | Healthy Men | [2] | |
| 13-cis-RA | 3.9 - 5.3 nM | Healthy Men | [2] | |
| 9,13-dicis-RA | 0.3 - 0.4 nM | Healthy Men | [2] | |
| 4-oxo-13-cis-RA | 11.9 - 17.2 nM | Healthy Men | [2] |
RA: Retinoic Acid
Experimental Protocols
The following are detailed methodologies for the quantification of retinoic acid in biological samples using this compound as an internal standard.
Protocol 1: Quantification of Retinoic Acid in Plasma/Serum
1. Sample Preparation and Extraction:
-
To 200 µL of plasma or serum in a glass tube, add 10 µL of this compound internal standard solution (concentration should be similar to the expected analyte concentration, e.g., 50 nM in acetonitrile).
-
Add 5 µL of 10 M hydrochloric acid to acidify the sample.
-
Add 400 µL of methanol for protein precipitation and vortex thoroughly.
-
Add 1 mL of a hexane:ethyl acetate (1:1, v/v) mixture, vortex for 1 minute, and centrifuge at 5000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction step with another 1 mL of the hexane:ethyl acetate mixture.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., acetonitrile/methanol/water with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, which is gradually decreased to elute the more hydrophobic retinoic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 20 - 40°C.
-
Injection Volume: 10 - 30 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is often preferred for its sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endogenous retinoic acid and the deuterated internal standard.
-
MRM Transitions (example for all-trans-Retinoic Acid):
-
Endogenous (unlabeled): Precursor ion (m/z) 301.2 -> Product ion (m/z) 205.1
-
This compound: Precursor ion (m/z) 307.2 -> Product ion (m/z) 211.1
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.
-
Protocol 2: Quantification of Retinoic Acid in Tissues
1. Sample Preparation and Extraction:
-
Weigh 10-50 mg of frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
To the homogenate, add a known amount of this compound internal standard.
-
Perform a liquid-liquid extraction similar to the plasma/serum protocol, often with an initial saponification step using ethanolic potassium hydroxide to hydrolyze retinyl esters if total retinoic acid is to be measured.
-
After saponification, acidify the sample and proceed with the hexane:ethyl acetate extraction as described above.
-
Evaporate the organic extract to dryness and reconstitute for LC-MS/MS analysis.
Signaling Pathways and Experimental Workflows
The biological effects of retinoic acid are mediated through complex signaling pathways. Understanding these pathways is crucial for interpreting the results of quantitative studies.
Retinoic Acid Metabolism and Signaling Pathway
Caption: Overview of the Retinoic Acid Metabolism and Signaling Pathway.
This diagram illustrates the conversion of retinol to retinoic acid in the cytoplasm, its transport into the nucleus by Cellular Retinoic Acid-Binding Protein (CRABP), and its subsequent binding to the Retinoic Acid Receptor (RAR), which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA to regulate the transcription of target genes. The pathway also shows the degradation of retinoic acid into inactive metabolites by the enzyme CYP26A1.
Experimental Workflow for Retinoic Acid Quantification
Caption: A typical experimental workflow for quantifying retinoic acid.
This workflow diagram outlines the key steps involved in the quantification of endogenous retinoic acid using a deuterated internal standard. The process begins with the addition of a known amount of this compound to the biological sample, followed by extraction, sample preparation, LC-MS/MS analysis, and data processing to determine the final concentration of the analyte.
References
An In-depth Technical Guide to Retinoic Acid-d6: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated retinoid, Retinoic acid-d6. It details its chemical structure and properties, outlines its use as an internal standard in analytical methodologies, and explores the intricate signaling pathway of its non-deuterated counterpart, retinoic acid. This document is intended to serve as a valuable resource for professionals in the fields of biomedical research and drug development.
Chemical Structure and Properties
This compound, a deuterated analog of all-trans-retinoic acid, is a critical tool in pharmacokinetic and metabolic research. The deuterium labeling at the terminal methyl groups of the polyene chain provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous retinoic acid.
Chemical Structure:
The chemical structure of all-trans-Retinoic acid is characterized by a β-ionone ring, a polyene chain with four conjugated double bonds, and a carboxylic acid functional group. In this compound, six hydrogen atoms on the C19 and C20 methyl groups are replaced with deuterium.
Image of the chemical structure of this compound (all-trans-Retinoic acid (19,19,19,20,20,20-D6))
A visual representation of the all-trans-retinoic acid molecule is provided below. For this compound, the six hydrogen atoms on the two methyl groups at the far right of the polyene chain are substituted with deuterium.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂D₆O₂ | [1] |
| Molecular Weight | 306.47 g/mol | [2][3][4] |
| Physical State | Solid, light yellow to yellow powder | [2] |
| CAS Number (Labeled) | 2483831-72-5 | [2][3][4] |
| Isotopic Purity | ≥96% (Deuterium) | |
| Chemical Purity | ≥95% | [3][4] |
| Storage Conditions | -20°C, protected from light and moisture |
Experimental Protocols: Quantification of Retinoic Acid using a Deuterated Internal Standard
This compound is predominantly used as an internal standard for the accurate quantification of endogenous retinoic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on established methodologies.
2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma or tissue homogenate, add a known amount of this compound solution (internal standard).
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add 300 µL of hexane and 300 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer containing the retinoids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water, methanol, and/or acetonitrile containing a small percentage of formic acid or acetic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Retinoic Acid (unlabeled): Monitor the transition from the precursor ion (m/z of deprotonated molecule) to a specific product ion.
-
This compound (internal standard): Monitor the transition from the deuterated precursor ion to its corresponding product ion.
-
-
2.3. Data Analysis
The concentration of endogenous retinoic acid is determined by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the deuterated internal standard and comparing this ratio to a standard curve prepared with known concentrations of unlabeled retinoic acid and a constant concentration of the internal standard.
Experimental Workflow Diagram:
Caption: A generalized workflow for the quantification of retinoic acid in biological samples.
Biological Activity and Signaling Pathway
This compound is expected to have biological activity identical to that of unlabeled retinoic acid, as the deuterium labeling does not significantly alter its chemical properties in a biological context. Retinoic acid is a crucial signaling molecule that regulates a wide array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.
The biological effects of retinoic acid are primarily mediated through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
Retinoic Acid Signaling Pathway:
-
Cellular Uptake and Binding: All-trans-retinoic acid enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus.
-
Nuclear Receptor Activation: In the nucleus, retinoic acid binds to the Ligand-Binding Domain (LBD) of RARs.
-
Heterodimerization: Upon ligand binding, RARs form heterodimers with RXRs.
-
DNA Binding: The RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the ligand-activated receptor complex to RAREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of downstream target genes. This can either activate or repress gene expression, leading to changes in cellular function.
Signaling Pathway Diagram:
Caption: The canonical signaling pathway of retinoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Retinoic Acid-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of deuterated retinoic acid (Retinoic acid-d6). This isotopically labeled compound is a critical tool in metabolism studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of endogenous retinoic acid. This document outlines the synthetic pathways, detailed experimental protocols for synthesis and analysis, and methods for determining isotopic enrichment.
Introduction
Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule in various biological processes, including cell growth, differentiation, and embryonic development. The study of its intricate pathways and metabolism often requires the use of isotopically labeled analogs. This compound, in which six hydrogen atoms are replaced by deuterium, offers a stable, non-radioactive tracer for these investigations. Its increased mass allows for clear differentiation from the endogenous, unlabeled compound in mass spectrometry analyses, ensuring accurate quantification.
The synthesis of this compound typically involves the introduction of deuterium at an early stage, often in the synthesis of a key precursor like β-ionone, followed by a series of reactions to build the full retinoic acid molecule. The Wittig reaction is a cornerstone of this synthetic strategy, enabling the formation of the polyene chain. Rigorous purification and analytical characterization are paramount to ensure high chemical and isotopic purity.
Synthetic Workflow
The synthesis of all-trans-Retinoic acid-d6 can be achieved through a multi-step process, beginning with the deuteration of a suitable starting material and culminating in the formation of the final product. A representative synthetic scheme is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of β-Ionone-d6
The synthesis of the key intermediate, β-ionone-d6, is achieved through an aldol condensation of citral with acetone-d6, followed by an acid-catalyzed cyclization.
Materials:
-
Citral
-
Acetone-d6
-
Sodium hydroxide
-
Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction flask, dissolve citral in an excess of acetone-d6.
-
Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude pseudoionone-d6.
-
To the crude pseudoionone-d6, add a solution of sulfuric acid in water and stir vigorously.
-
After the cyclization is complete (monitored by TLC), neutralize the reaction and extract the β-ionone-d6 with diethyl ether.
-
Purify the product by vacuum distillation.
Synthesis of all-trans-Retinoic acid-d6
The final steps involve a Wittig-Horner reaction to extend the polyene chain, followed by oxidation to the carboxylic acid.
Materials:
-
β-Ionone-d6
-
Triethyl phosphonoacetate
-
Sodium methoxide
-
Manganese dioxide
-
Sodium cyanide
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare the Wittig-Horner reagent by reacting triethyl phosphonoacetate with sodium methoxide in THF.
-
Add β-ionone-d6 to the ylide solution and stir at room temperature.
-
After the reaction is complete, quench with water and extract the resulting ethyl retinoate-d6.
-
Hydrolyze the ester to this compound using a methanolic solution of sodium hydroxide.
-
Alternatively, the intermediate can be reduced to retinol-d6 and then oxidized to retinal-d6 using manganese dioxide.
-
The retinal-d6 can then be oxidized to this compound using sodium cyanide and manganese dioxide in methanol.
-
Purify the final product by recrystallization or high-performance liquid chromatography (HPLC).
Isotopic Purity Determination by Mass Spectrometry
The isotopic enrichment of this compound is determined using high-resolution mass spectrometry (HRMS).
Instrumentation:
-
Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it onto an appropriate LC column for separation from any impurities.
-
Acquire the mass spectrum in a high-resolution mode.
-
Determine the relative intensities of the ion corresponding to the fully deuterated molecule (d6) and the ions corresponding to lower deuteration levels (d0 to d5).
-
Calculate the isotopic purity as the percentage of the d6 ion intensity relative to the sum of all deuterated and non-deuterated retinoic acid ion intensities.
Structural Confirmation by NMR Spectroscopy
The structure and the position of the deuterium labels are confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the absence of signals corresponding to the protons on the deuterated methyl groups confirms the successful labeling.
-
In the ¹³C NMR spectrum, the signals for the deuterated carbons will appear as multiplets due to C-D coupling, confirming the location of the deuterium atoms.
Data Presentation
The quantitative data for a typical batch of synthesized this compound are summarized in the tables below.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Yield (%) |
| 1 | Pseudoionone-d6 | Citral | 85 |
| 2 | β-Ionone-d6 | Pseudoionone-d6 | 70 |
| 3 | This compound | β-Ionone-d6 | 55 |
Table 2: Isotopic Purity of this compound
| Isotopic Species | Relative Abundance (%) |
| d6 | 98.5 |
| d5 | 1.1 |
| d4 | 0.3 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
| Isotopic Purity | >98% |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₂D₆O₂ |
| Molecular Weight | 306.48 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 179-182 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.03 (s, 6H), 1.47 (m, 2H), 1.62 (m, 2H), 1.71 (s, 3H), 2.02 (t, J=6.4 Hz, 2H), 2.37 (s, 3H), 5.80 (s, 1H), 6.13-6.35 (m, 3H), 7.11 (dd, J=15.0, 11.4 Hz, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 12.9, 19.2, 21.7, 28.9, 33.1, 34.2, 39.6, 118.0, 129.4, 129.8, 130.4, 134.8, 137.3, 137.8, 155.2, 171.8. |
Retinoic Acid Signaling Pathway
Retinoic acid exerts its biological effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding initiates a cascade of events leading to the regulation of gene expression.
Caption: Simplified Retinoic Acid signaling pathway.
Conclusion
The synthesis of high-purity this compound is a multi-step process that requires careful execution and rigorous analytical characterization. The methods outlined in this guide provide a framework for the production and quality control of this essential tool for researchers in the fields of biology, pharmacology, and drug development. The use of deuterated standards like this compound will continue to be instrumental in advancing our understanding of the complex roles of retinoic acid in health and disease.
Retinoic Acid-d6: A Technical Guide for Researchers
An in-depth examination of the properties, analysis, and biological significance of deuterated retinoic acid for researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on Retinoic acid-d6, a deuterated analog of retinoic acid, an essential signaling molecule derived from vitamin A. This document covers its fundamental properties, detailed analytical protocols for its use as an internal standard, and an overview of the key signaling pathways it helps to elucidate.
Core Properties of this compound
This compound is a stable isotope-labeled form of retinoic acid, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantification methods, as it is chemically identical to the endogenous compound but distinguishable by its higher mass.
| Property | Value |
| CAS Number | 2483831-72-5 |
| Molecular Formula | C₂₀H₂₂D₆O₂ |
| Molecular Weight | ~306.47 g/mol |
Retinoic Acid Signaling Pathways
Retinoic acid exerts its biological effects by binding to and activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. Retinoic acid is also a high-affinity ligand for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), adding another layer of complexity to its signaling network.
Biosynthesis and Nuclear Action of Retinoic Acid
The synthesis of retinoic acid from retinol (vitamin A) is a two-step oxidative process. Once synthesized, it moves to the nucleus to initiate gene transcription.
Retinoic Acid Interaction with PPARβ/δ
In addition to the canonical RAR/RXR pathway, retinoic acid can also activate the PPARβ/δ signaling pathway. This interaction contributes to the diverse and sometimes opposing cellular responses to retinoic acid.
Experimental Protocols: Quantification of Retinoids
This compound is primarily used as an internal standard for the accurate quantification of endogenous retinoids in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation from Tissue
The following is a generalized protocol for the extraction of retinoic acid from tissue samples. All steps should be performed under yellow light to prevent isomerization of the retinoids.
-
Homogenization: Homogenize 10-50 mg of tissue in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of this compound to the homogenate.
-
Saponification and Extraction:
-
Add 0.025 M KOH in ethanol to the sample and vortex.
-
Perform a two-step liquid-liquid extraction with hexane to first remove non-polar lipids and then, after acidification with HCl, to extract the retinoic acid.[1]
-
-
Drying and Reconstitution: Evaporate the final hexane extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Experimental Workflow for Retinoid Analysis
The overall workflow for the quantification of retinoids using a deuterated internal standard is a multi-step process requiring careful handling and precise instrumentation.
Quantitative Data
The use of this compound allows for precise measurements of endogenous retinoid levels and their binding affinities to nuclear receptors.
Endogenous Retinoid Concentrations in Mouse
| Tissue/Fluid | All-trans-Retinoic Acid (pmol/g or pmol/ml) | 13-cis-Retinoic Acid (pmol/g or pmol/ml) |
| Serum | 1.9 ± 0.6 | 1.2 ± 0.3 |
| Liver | 7.0 - 9.6 | 2.9 - 4.2 |
| Kidney | 7.0 - 9.6 | 2.9 - 4.2 |
| Testis | 7.0 - 9.6 | 2.9 - 4.2 |
| Brain | 5.4 ± 0.4 | - |
| Data are presented as mean ± SEM for C57BL/6 mice.[1][2] |
Receptor Binding Affinities and Activation
| Receptor | Ligand | Kd (nM) | EC₅₀ (nM) |
| RARs | all-trans-RA | 0.2 - 0.7 | 2 - 5 |
| RARs | 9-cis-RA | 0.2 - 0.7 | 3 - 20 |
| RXRs | 9-cis-RA | 14.1 - 18.3 | 3 - 20 |
| Kd (dissociation constant) values indicate binding affinity, while EC₅₀ values represent the concentration for half-maximal transcriptional activation.[3][4] |
LC-MS/MS Detection Limits
The sensitivity of LC-MS/MS methods for retinoid analysis is critical due to their low endogenous concentrations.
| Analyte | Limit of Detection (LOD) |
| All-trans-Retinoic Acid | 10 fmol - 62.5 attomol |
| 13-cis-Retinoic Acid | ~1 fmol |
| 9-cis-Retinoic Acid | ~125 attomol |
| LODs can vary based on the specific instrumentation and analytical method used.[1][5] |
Synthesis of Deuterated Retinoic Acid
The synthesis of deuterated retinoic acid can be achieved through various organic chemistry routes. One reported method involves the use of a Wittig-Horner reaction and deuterium exchange to incorporate deuterium atoms at specific positions on the molecule.[6] Another patented method describes the preparation of deuterated 9-cis-retinoic acid.[7] These synthetic methods allow for the production of highly enriched deuterated standards essential for accurate quantification.
Conclusion
This compound is an indispensable tool for researchers in the fields of endocrinology, developmental biology, oncology, and pharmacology. Its use as an internal standard in LC-MS/MS analysis provides the accuracy and precision needed to quantify the low levels of endogenous retinoids and to study their complex signaling pathways. This guide provides a foundational understanding of its properties and applications, empowering scientists to further unravel the multifaceted roles of retinoic acid in health and disease.
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
The Impact of Deuterium Labeling on the Biological Activity of Retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoic acid (RA), a biologically active metabolite of vitamin A, is a critical signaling molecule that governs a multitude of physiological processes, including cell proliferation, differentiation, and embryonic development. Its therapeutic potential is harnessed in the treatment of various dermatological conditions and certain cancers. The modification of drug candidates through deuterium labeling has emerged as a strategic approach to enhance their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological activity of deuterium-labeled retinoic acid. It delves into the foundational mechanism of action of retinoic acid, the principles of deuterium labeling, and the anticipated effects on metabolic stability and biological response. This document synthesizes available quantitative data, details relevant experimental protocols, and presents key signaling and metabolic pathways to serve as a resource for researchers in the field of drug discovery and development.
Introduction: Retinoic Acid and the Deuterium Advantage
All-trans-retinoic acid (atRA) is the most biologically active endogenous retinoid. It exerts its effects by binding to nuclear retinoic acid receptors (RARs), which belong to the steroid/thyroid hormone receptor superfamily.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[1] Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1] This interaction modulates gene transcription, leading to the diverse physiological effects of retinoic acid.
The therapeutic application of retinoic acid can be limited by its rapid metabolism, primarily mediated by the cytochrome P450 enzyme family, particularly CYP26A1.[2][3] This metabolic instability can lead to a short half-life and variable patient exposure. Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, offers a potential solution to this challenge. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that can lead to a slower rate of metabolic cleavage at the site of deuteration. This "kinetic isotope effect" can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[4]
This guide will explore the biological activity of deuterium-labeled retinoic acid, drawing on the established knowledge of retinoic acid's function and the principles of deuteration in pharmacology.
Quantitative Data on Retinoic Acid Activity
Direct comparative studies on the biological activity of deuterated versus non-deuterated retinoic acid are not extensively available in public literature. The data presented below for deuterated retinoic acid is largely based on the established activity of the non-deuterated form and the theoretical impact of deuteration. The primary expected difference is in pharmacokinetic parameters due to altered metabolism, rather than a significant change in receptor binding affinity.
Table 1: In Vitro Biological Activity of All-trans-Retinoic Acid
| Parameter | Receptor Subtype | All-trans-Retinoic Acid | Deuterated All-trans-Retinoic Acid | Reference |
| IC50 (nM) | RARα | 9 | Not Available | [5] |
| RARβ | 3 | Not Available | [5] | |
| RARγ | 10 | Not Available | [5] | |
| RARα/β/γ (general) | ~5-14 | Not Available | [6][7] | |
| EC50 (nM) | RARα | 169 | Not Available | [5] |
| RARβ | 9 | Not Available | [5] | |
| RARγ | 2 | Not Available | [5] | |
| Kd (nM) | PPARβ/δ | 17 | Not Available | [7] |
Table 2: In Vivo Efficacy of Deuterated Vitamin A (Gildeuretinol) in Stargardt Disease
| Clinical Endpoint | Placebo | Gildeuretinol | Outcome | Reference |
| Progression of Atrophic Lesion | Standard Progression Rate | 21% reduction in progression | Statistically significant slowing of lesion growth |
Signaling and Metabolic Pathways
Canonical Retinoic Acid Signaling Pathway
All-trans-retinoic acid (atRA) diffuses into the cell and can be chaperoned by cellular retinoic acid-binding proteins (CRABPs). In the nucleus, atRA binds to the ligand-binding domain of a retinoic acid receptor (RAR), which is heterodimerized with a retinoid X receptor (RXR). This complex is typically bound to a retinoic acid response element (RARE) on the DNA and associated with corepressor proteins that inhibit gene transcription. Ligand binding induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. These coactivators then promote the transcription of target genes involved in cellular differentiation, proliferation, and other physiological processes.
Metabolic Pathway of Retinoic Acid and the Kinetic Isotope Effect
The primary route of atRA catabolism is through hydroxylation by CYP26 enzymes, predominantly CYP26A1, to form more polar metabolites that are subsequently eliminated. Deuteration at a site of metabolic attack can slow this process due to the kinetic isotope effect (KIE). The stronger C-D bond requires more energy to break, thus reducing the rate of the metabolic reaction. This leads to a longer half-life and increased exposure of the parent compound.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for RAR
This assay determines the affinity of a test compound for a retinoic acid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human RAR (α, β, or γ)
-
Radioligand (e.g., [3H]9-cis-Retinoic Acid)
-
Non-labeled all-trans-retinoic acid (for non-specific binding determination)
-
Test compound (deuterated or non-deuterated retinoic acid)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, combine the recombinant RAR protein, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of non-labeled all-trans-retinoic acid (e.g., 1 µM).[8]
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).[8]
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
RARE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate RAR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Expression vector for the desired human RAR subtype
-
Reporter plasmid containing a luciferase gene downstream of a RARE
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (deuterated or non-deuterated retinoic acid)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the RAR expression vector and the RARE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a dilution series of the test compound. Include a vehicle control.
-
Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the test compound concentration to determine the EC50 value.
Workflow for In Vitro Metabolic Stability Assessment
This workflow outlines the process for comparing the metabolic stability of deuterated and non-deuterated retinoic acid using liver microsomes, which are rich in CYP enzymes.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 2. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to the Mechanism of Action of Retinoic Acid-d6 in Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Core Mechanism of Action: The Retinoic Acid Signaling Pathway
All-trans-retinoic acid (ATRA), the most biologically active isomer, exerts its effects by modulating gene expression. The canonical pathway involves the following key steps:
-
Cellular Uptake and Transport: Retinoic acid, being lipophilic, can cross the cell membrane. Inside the cell, it binds to cellular retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus.
-
Nuclear Receptor Binding: In the nucleus, retinoic acid binds to the retinoic acid receptor (RAR), which exists as a heterodimer with the retinoid X receptor (RXR).[1] There are three subtypes of RAR (α, β, γ) and RXR (α, β, γ).[2]
-
Transcriptional Regulation: The RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[2]
-
In the absence of a ligand , the RAR/RXR complex is bound to corepressor proteins, which inhibit gene transcription.[1][2]
-
Upon ligand binding , the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes.[1][2]
-
Hundreds of genes are known to be regulated by retinoic acid, either directly or indirectly, leading to a cascade of downstream effects that influence cellular fate and function.[3][4]
The Presumed Mechanism of Retinoic Acid-d6:
The substitution of six hydrogen atoms with deuterium in this compound is not expected to alter its fundamental mechanism of binding to RARs and initiating the downstream signaling cascade. The primary difference is anticipated to be in its metabolic stability. Deuterium-carbon bonds are stronger than protium-carbon bonds, which can slow down metabolic processes catalyzed by enzymes such as cytochrome P450s (CYPs).[5] This increased metabolic stability could potentially lead to a more sustained cellular response in vitro compared to non-deuterated retinoic acid. However, without direct experimental evidence, this remains a hypothesis.
Visualizing the Pathways and Workflows
Signaling Pathway of Retinoic Acid
References
- 1. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic acid treated P19 embryonal carcinoma cells differentiate into oligodendrocytes capable of myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Understanding the metabolic fate of Retinoic acid-d6 in vivo
An In-Depth Technical Guide on the Metabolic Fate of Retinoic Acid-d6 in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
All-trans-retinoic acid (ATRA), a vital metabolite of vitamin A, is a potent signaling molecule that regulates a multitude of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Its function is primarily mediated by its role as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-activated transcription factors to control the expression of over 500 genes.[3]
Understanding the in vivo metabolism and disposition of retinoic acid is critical for toxicology, pharmacology, and the development of retinoid-based therapeutics. This compound (RA-d6), a deuterated isotopologue of retinoic acid, serves as an invaluable tool in these studies. The deuterium atoms provide a stable, heavy isotopic label that allows the administered compound and its subsequent metabolites to be distinguished from the endogenous pool of retinoic acid by mass spectrometry (MS). This enables precise pharmacokinetic and metabolic profiling without interference from the body's own retinoids. This guide details the metabolic pathways, quantitative analysis, and experimental methodologies for studying the fate of RA-d6 in vivo.
Retinoic Acid Metabolic Pathways
The metabolic fate of retinoic acid is a tightly controlled process involving isomerization, oxidation, and conjugation to ensure appropriate levels for signaling and to facilitate elimination. The primary pathways are oxidation by cytochrome P450 (CYP) enzymes and glucuronidation.
-
Isomerization: All-trans-RA can be converted to various isomers, such as 13-cis-RA and 9-cis-RA, which have different binding affinities for nuclear receptors and thus distinct biological activities.[2]
-
Oxidation (Catabolism): The primary catabolic pathway for ATRA involves hydroxylation, catalyzed by CYP enzymes (primarily CYP26 family members). This creates more polar metabolites like 4-hydroxy-RA (4-OH-RA), which can be further oxidized to 4-oxo-RA. These oxidized metabolites are generally considered less biologically active and are intermediates for elimination.
-
Conjugation: To increase water solubility for excretion, RA and its oxidized metabolites can undergo glucuronidation to form retinoyl-β-glucuronides. This process is a key step in the elimination of retinoids from the body.[4]
The following diagram illustrates the principal metabolic transformations of all-trans-retinoic acid.
Caption: Core metabolic pathways of all-trans-retinoic acid (ATRA).
Intracellular Signaling Pathway
Once inside the cell, ATRA acts as a signaling molecule by binding to nuclear receptors. Cellular Retinoic Acid-Binding Proteins (CRABPs) chaperone ATRA within the cytoplasm. CRABP2 delivers ATRA to the Retinoic Acid Receptors (RARs) in the nucleus. RARs form heterodimers with Retinoid X Receptors (RXRs). This RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1][3][5]
Caption: Intracellular signaling pathway of all-trans-retinoic acid (ATRA).
Quantitative Metabolic Data
Quantifying endogenous retinoids and their metabolites is essential for establishing baseline levels and interpreting data from RA-d6 administration studies. The metabolic profile of RA-d6 is expected to mirror that of endogenous RA. The table below summarizes representative concentrations of RA isomers and a key metabolite found in the serum of healthy humans. These are the primary analytes that would be monitored (in their deuterated form) in an RA-d6 tracer study.
| Analyte | Concentration in Human Serum (Fed State) | Concentration in Human Serum (Fasted State) | Citation |
| all-trans-Retinoic Acid (atRA) | 3.1 ± 0.2 nM | 3.0 ± 0.1 nM | [6] |
| 13-cis-Retinoic Acid (13-cis-RA) | 5.3 ± 1.3 nM | 3.9 ± 0.2 nM | [6] |
| 9-cis-Retinoic Acid (9-cis-RA) | 0.1 ± 0.02 nM | 0.09 ± 0.01 nM | [6] |
| 4-oxo-13-cis-Retinoic Acid | 17.2 ± 6.8 nM | 11.9 ± 1.6 nM | [6] |
Note: Data represents mean ± SEM. These values provide a physiological reference for the key species involved in RA metabolism.
Experimental Protocols
A typical in vivo study to determine the metabolic fate of RA-d6 involves dosing an animal model, collecting biological samples at various time points, extracting the retinoids, and analyzing them via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Animal Model and Dosing
-
Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be maintained on a standard diet with sufficient vitamin A.
-
Acclimation: Animals are acclimated for at least one week prior to the study.
-
Dosing: this compound is formulated in a vehicle suitable for the route of administration (e.g., corn oil for oral gavage). A typical dose might range from 1-5 mg/kg.
-
Administration: The RA-d6 formulation is administered, often via oral gavage or intraperitoneal injection.
Sample Collection
-
Time Points: Blood, liver, kidney, and other tissues of interest are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dose.[7]
-
Blood Collection: Blood is collected via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma.
-
Tissue Collection: Tissues are harvested, weighed, and immediately flash-frozen in liquid nitrogen to quench metabolic activity.
-
Storage: All samples are stored at -80°C until analysis. All procedures should be performed under red light to prevent photoisomerization of retinoids.
Sample Preparation (Liquid-Liquid Extraction)
-
Homogenization: Tissue samples (approx. 50-100 mg) are homogenized in a suitable buffer.
-
Internal Standard: A different internal standard (e.g., 4,4-dimethyl-RA or atRA-d5 if analyzing endogenous RA simultaneously) is added to each plasma or tissue homogenate sample.[8][9]
-
Protein Precipitation: Cold methanol or acetonitrile is added to precipitate proteins.[9]
-
Extraction: The supernatant is acidified (e.g., with HCl), and retinoids are extracted into an organic solvent like hexane or a hexane/ethyl acetate mixture.[8][9]
-
Drying and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
-
Chromatography: Separation is achieved using a reverse-phase C18 or RP-Amide column.[6][11][12] A gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a modifier like 0.1% formic acid is typically used.[6][11]
-
Mass Spectrometry: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.[9][10]
-
Detection: Analytes are detected using Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for RA-d6 and each of its expected deuterated metabolites, providing high specificity and sensitivity.
The workflow for this protocol is visualized below.
Caption: General experimental workflow for an in vivo RA-d6 metabolism study.
Conclusion
The use of this compound is a powerful and essential technique for accurately delineating the metabolic fate and pharmacokinetics of retinoic acid in vivo. By enabling clear differentiation from endogenous retinoids, RA-d6 allows for precise quantification of the parent compound and its metabolites in various biological matrices. The combination of stable isotope labeling with robust LC-MS/MS analytical methods provides researchers and drug developers with the detailed data necessary to understand retinoid homeostasis, evaluate drug-induced metabolic changes, and advance the therapeutic application of retinoids.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. The multifaceted nature of retinoid transport and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue dependence of retinoic acid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry. (2006) | Ralph Rühl | 78 Citations [scispace.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sciex.com [sciex.com]
Applications of Retinoic Acid-d6 in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that orchestrates numerous aspects of embryonic development.[1][2] It functions as a ligand for nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as transcription factors to regulate the expression of a wide array of genes, including the crucial Hox gene clusters that specify the body plan.[3][4][5][6] The precise spatial and temporal control of RA concentration is vital for normal development, and any disruption in its homeostasis can lead to severe congenital disabilities.[1]
Retinoic acid-d6 (RA-d6) is a stable isotope-labeled form of retinoic acid where six hydrogen atoms have been replaced by deuterium. While extensively used as an internal standard for accurate quantification of endogenous RA levels by mass spectrometry, its potential as a metabolic tracer in developmental biology studies is a burgeoning area of interest.[7] By introducing RA-d6 into a biological system, researchers can track its uptake, distribution, and metabolic fate, providing invaluable insights into the dynamics of RA metabolism and its influence on developmental processes. This guide explores the applications of RA-d6, focusing on its use as a tracer to elucidate the intricate role of retinoic acid in embryogenesis.
Core Applications of this compound
The primary application of this compound in developmental biology is as a tool for stable isotope tracing. This technique allows for the differentiation of exogenously supplied RA-d6 from the endogenous pool of unlabeled RA. This distinction is critical for several areas of investigation:
-
Metabolic Fate Analysis: Tracking the conversion of RA-d6 into its various metabolites (e.g., 4-oxo-RA, 18-hydroxy-RA) by enzymes such as the CYP26 family. This helps in understanding the rates of RA catabolism in specific tissues and at different developmental stages.
-
Tissue-Specific Uptake and Distribution: Quantifying the accumulation of RA-d6 in different embryonic tissues to understand how the RA signal is distributed and which tissues are the primary targets.
-
Impact on Gene Expression: Correlating the localized concentration of RA-d6 with changes in the expression of RA-responsive genes, such as the Hox genes, to better understand the dose-dependent effects of RA signaling.[3][4]
-
Pharmacokinetic and Toxicological Studies: In the context of drug development and toxicology, RA-d6 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of retinoids and to understand the mechanisms of retinoid-induced teratogenesis.
Quantitative Data from Retinoic Acid Studies
While specific quantitative data from developmental biology studies using RA-d6 as a tracer is not yet widely published, the following tables represent the types of quantitative endpoints that are measured in studies with unlabeled all-trans retinoic acid (ATRA). These data illustrate the effects of altered RA signaling on metabolic and gene expression parameters, which could be more precisely dissected using RA-d6.
Table 1: Metabolic Shift in Human Embryonic Stem Cell-derived Cardiomyocytes (hESC-CMs) following Retinoic Acid Treatment
Data adapted from studies on the effects of non-labeled retinoic acid on cardiomyocyte maturation.[8]
| Metabolic Parameter | Control Group | Retinoic Acid-Treated Group | Fold Change |
| Basal Respiration (OCR, pmol/min) | 100 ± 10 | 150 ± 15 | 1.5 |
| ATP Production (OCR, pmol/min) | 80 ± 8 | 120 ± 12 | 1.5 |
| Maximal Respiration (OCR, pmol/min) | 200 ± 20 | 300 ± 25 | 1.5 |
| Glycolysis (ECAR, mpH/min) | 50 ± 5 | 30 ± 4 | -0.6 |
| Fatty Acid Oxidation (OCR, pmol/min) | 20 ± 3 | 50 ± 6 | 2.5 |
Table 2: Relative Expression of Hox Genes in Mouse Embryonic Stem Cells in Response to Retinoic Acid
Illustrative data based on the known effects of retinoic acid on Hox gene expression.[3][5]
| Gene | Control Group (Relative Expression) | Retinoic Acid-Treated Group (Relative Expression) | Fold Change |
| Hoxa1 | 1.0 | 25.0 | +25.0 |
| Hoxb1 | 1.0 | 15.0 | +15.0 |
| Hoxd4 | 1.0 | 8.0 | +8.0 |
| Oct4 (Pluripotency Marker) | 1.0 | 0.2 | -5.0 |
Experimental Protocols
The following is a detailed, proposed methodology for a stable isotope tracer study using this compound in a model organism such as the zebrafish embryo. This protocol is synthesized from established methods for retinoic acid treatment and stable isotope tracing.[9][10][11]
Protocol: Tracing the Metabolic Fate of this compound in Zebrafish Embryos
1. Materials and Reagents:
-
Wild-type zebrafish embryos
-
This compound (all-trans)
-
Dimethyl sulfoxide (DMSO)
-
Embryo medium (E3)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Organic solvents (acetonitrile, hexane, methanol)
-
Internal standard (e.g., retinoic acid-d4)
2. Preparation of RA-d6 Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Protect the solution from light and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Embryo Treatment:
-
Collect zebrafish embryos at the desired developmental stage (e.g., 4 hours post-fertilization).
-
Prepare a working solution of RA-d6 in E3 medium by diluting the stock solution. A typical final concentration might be 100 nM, but this should be optimized for the specific experimental question. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the embryos in the RA-d6 solution for a defined period (e.g., 6, 12, or 24 hours) at 28.5°C in the dark.
4. Sample Collection and Preparation:
-
At each time point, collect a pool of embryos (e.g., 50 embryos) from each treatment group.
-
Wash the embryos thoroughly with fresh E3 medium to remove any external RA-d6.
-
Homogenize the embryos in ice-cold homogenization buffer.
-
Spike the homogenate with a known amount of internal standard (retinoic acid-d4) for accurate quantification.
-
Perform a liquid-liquid extraction to isolate the retinoids. A common method involves adding acetonitrile to precipitate proteins, followed by extraction with hexane.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of RA-d6, its unlabeled counterpart (endogenous RA), and its key metabolites.
-
Use multiple reaction monitoring (MRM) to track the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Generate a standard curve using known concentrations of RA-d6 to allow for absolute quantification.
6. Data Analysis:
-
Calculate the concentration of RA-d6 and its metabolites in the embryonic tissue at each time point.
-
Determine the ratio of RA-d6 to endogenous RA to understand the contribution of the exogenous tracer.
-
Analyze the temporal changes in the levels of RA-d6 and its metabolites to determine the rate of metabolism.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: The retinoic acid signaling pathway, from retinol uptake to target gene transcription.
Caption: Key enzymatic steps in the synthesis and degradation of retinoic acid.
Caption: Experimental workflow for a stable isotope tracer study using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids and Hox genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid and homeobox gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic Acid and Hox Gene Regulation [sccs.swarthmore.edu]
- 6. <i>Hox</i> genes: Downstream “effectors” of retinoic acid signaling in vertebrate embryogenesis [ouci.dntb.gov.ua]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Retinoic acid promotes metabolic maturation of human Embryonic Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isotope tracing in adult zebrafish reveals alanine cycling between melanoma and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Retinoic Acid-d6 as a Tracer in Retinoid Metabolism Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of retinoic acid-d6 as a stable isotope tracer in the study of retinoid metabolism. The use of deuterated analogs offers a powerful methodology to distinguish exogenously administered compounds from endogenous pools, enabling precise tracking of metabolic pathways, quantification of metabolite formation, and assessment of pharmacokinetic properties. This guide details the underlying principles, experimental methodologies, and data interpretation for researchers in pharmacology, toxicology, and drug development.
Introduction to Retinoid Metabolism and the Role of Tracers
Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that regulates a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Dysregulation of retinoic acid signaling has been implicated in various diseases, making its metabolic pathways a key area of research.[2]
Stable isotope-labeled tracers, such as this compound, are invaluable tools in metabolic research. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry.[3] This enables the precise tracing of the administered compound through various metabolic processes without the need for radioactive isotopes.
Retinoic Acid Signaling Pathway
Retinoic acid exerts its biological effects primarily through nuclear receptors. The canonical signaling pathway begins with the cellular uptake of retinol (vitamin A) and its subsequent two-step oxidation to all-trans-retinoic acid (atRA).[4] Once synthesized, atRA is transported to the nucleus where it binds to Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs).[2] This receptor-ligand complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.[1]
References
- 1. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid metabolites in plasma are higher after intake of liver paste compared with a vitamin A supplement in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Retinoic Acid in Biological Matrices using Retinoic Acid-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoic acid (RA) is a critical metabolite of vitamin A that plays a vital role in regulating gene transcription for cellular processes such as growth, differentiation, and immune function.[1][2] Given its potent biological activity, the accurate and sensitive quantification of endogenous levels of retinoic acid and its isomers in biological matrices like plasma, serum, and tissues is essential for toxicological studies, clinical research, and drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity and sensitivity.[3] A key challenge in quantitative bioanalysis is accounting for analyte loss during sample preparation and variations in instrument response due to matrix effects. The use of a stable isotope-labeled internal standard (IS), such as all-trans-Retinoic Acid-d6 (RA-d6), is a robust solution to this challenge. RA-d6 is an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency, thereby correcting for variations and leading to highly accurate and precise quantification.
This application note provides detailed protocols for the quantification of retinoic acid in biological samples using RA-d6 as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: All-trans-Retinoic Acid, All-trans-Retinoic Acid-d6 (RA-d6)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade), Hexane, Methyl-Tert-Butyl Ether (MTBE)
-
Reagents: Formic Acid (FA), Hydrochloric Acid (HCl)
-
Biological Matrix: Human serum, plasma, or tissue homogenate
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Retinoic Acid and RA-d6 in ethanol or methanol to prepare individual stock solutions. Store in amber vials at -20°C to prevent degradation.
-
Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions in methanol or an appropriate solvent mixture. These will be used to spike into a blank matrix (e.g., fat-soluble vitamin-depleted serum) to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the RA-d6 stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile or methanol. This solution will be added to all calibrators, quality controls, and unknown samples.
Sample Preparation
Two common methods for sample preparation are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). LLE is generally preferred for complex matrices as it yields a cleaner extract.
Protocol 1: Protein Precipitation (PPT)
-
Pipette 200 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the RA-d6 internal standard working solution and briefly vortex.
-
Add 400 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 200-500 µL of the sample into a glass tube.
-
Add a specified volume of the RA-d6 internal standard working solution (e.g., 20 µL) and vortex.[3]
-
To denature proteins, add 200 µL of acetonitrile and vortex for 1 minute.[3] For serum samples, acidification with 60 µL of 4N HCl may also be used.
-
Add 1.2 mL of an organic extraction solvent like Methyl-Tert-Butyl Ether (MTBE) or 5 mL of hexane.[3]
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at >3000 rpm for 10 minutes to facilitate phase separation.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or 32°C.[3]
-
Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial.[3]
Caption: Diagram 1: LLE Workflow for Retinoic Acid.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a typical starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
|---|---|
| LC System | Agilent 1290 UHPLC or Thermo Vanquish |
| Column | Accucore C18 (100 x 2.1 mm, 2.6 µm) or Ascentis Express RP-Amide (150 x 2.1 mm, 2.7 µm)[3][4] |
| Column Temp. | 25 - 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min[3][4] |
| Injection Volume | 10 - 20 µL |
| Gradient | Start at 20-40% B, increase to 95-100% B over 8-10 min, hold, then re-equilibrate. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Typical Value |
|---|---|
| MS System | SCIEX 5500 QTRAP or TSQ Endura Triple Quadrupole[3][4] |
| Ionization Mode | Positive Electrospray (ESI) or APCI[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 350 - 425°C[1][4] |
| Curtain Gas | 10 - 20 psi |
| Collision Gas | Medium/Low |
| Spray Voltage | 4000 - 4500 V |
Table 3: Optimized MRM Transitions (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Notes |
|---|---|---|---|---|
| Retinoic Acid | 301.3 | 205.1 or 122.9 | 16 - 20 | The 205.1 fragment corresponds to a loss of the side chain; 122.9 is a smaller fragment.[1][3] |
| Retinoic Acid-d6 | 307.3 | ~211.1 or ~127.9 | 16 - 20 | Product ions are shifted by +6 Da if the deuterium labels are on the fragmented portion. Optimization is required. |
Note: The exact m/z values for the RA-d6 product ion should be determined by direct infusion of the standard, as the fragmentation pattern can vary. The precursor ion will be [M+H]+.
Data Analysis and Quantitative Results
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Retinoic Acid / this compound) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.
-
Quantification: The concentration of retinoic acid in unknown samples is calculated from their measured peak area ratios using the regression equation derived from the calibration curve.
Table 4: Typical Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL or 50 - 3200 pg/mL[3] |
| Correlation (R²) | > 0.99[3] |
| Lower Limit of Quantitation (LLOQ) | 0.25 - 2.5 ng/mL (sub-ng/mL levels achievable)[5] |
| Intra- and Inter-Assay Precision (%CV) | < 10%[3] |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85%[3] |
Caption: Diagram 2: Data Flow in LC-MS/MS Quantification.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of retinoic acid in biological matrices. The protocol leverages this compound as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variability in sample recovery. The provided methodologies for sample preparation, chromatography, and mass spectrometry serve as a comprehensive guide for researchers, enabling reliable measurement of this important biological molecule.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Endogenous All-trans-Retinoic Acid in Biological Matrices Using a Stable Isotope Dilution LC-MS/MS Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of endogenous all-trans-retinoic acid (atRA) in biological samples such as plasma and tissue homogenates. The protocol employs a stable isotope-labeled internal standard, all-trans-retinoic acid-d6 (atRA-d6), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement. This method provides high selectivity and a low limit of quantification, making it suitable for studies involving retinoid signaling, pharmacokinetics, and disease biomarker discovery.
Introduction
All-trans-retinoic acid (atRA) is a biologically active metabolite of vitamin A that plays a crucial role in numerous physiological processes, including embryonic development, cell differentiation, proliferation, and immune function.[1][2] Given its potent and pleiotropic effects, the accurate quantification of endogenous atRA levels in biological matrices is essential for understanding its role in health and disease. Challenges in atRA quantification arise from its low endogenous concentrations, susceptibility to isomerization, and degradation when exposed to light and heat.[3][4]
This protocol overcomes these challenges by using a stable isotope-labeled internal standard (atRA-d6) and a highly selective LC-MS/MS method. The use of atRA-d6 corrects for variability in sample extraction and potential matrix effects, ensuring high accuracy. The method is based on liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Figure 1: Experimental workflow for atRA quantification.
Detailed Experimental Protocol
Critical Note: Retinoids are highly sensitive to light and oxidation. All procedures involving sample and standard handling must be performed under yellow or red light and on ice where possible to prevent degradation and isomerization.[3][5] Use amber glass vials or light-protecting tubes.[6]
-
All-trans-Retinoic Acid (atRA), analytical standard (Sigma-Aldrich or equivalent)
-
All-trans-Retinoic Acid-d6 (atRA-d6) (Cambridge Isotope Laboratories, Inc.)[7]
-
LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid
-
HPLC grade Hexane and Methyl-tert-butyl ether (MTBE)
-
Hydrochloric Acid (HCl), 4 M
-
Potassium Hydroxide (KOH)
-
Ethanol (USP grade)
-
Biological Matrix (e.g., human plasma, mouse tissue)
-
Calibrated pipettes, glass tubes, and amber autosampler vials
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of atRA and atRA-d6 in methanol. Store in amber glass vials at -80°C.[6]
-
Working Standard Solutions: Serially dilute the atRA stock solution with methanol to prepare working standards for the calibration curve (e.g., ranging from 0.5 to 100 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the atRA-d6 stock solution with methanol to a final concentration of 50 ng/mL.
This protocol is adapted for a 200 µL plasma sample or up to 100 mg of tissue homogenate.
-
Homogenization (for tissue): Homogenize tissue samples on ice in saline (0.9% NaCl).[2]
-
Spiking: To a 200 µL aliquot of plasma or tissue homogenate in a glass tube, add 10 µL of the 50 ng/mL atRA-d6 internal standard working solution. Vortex briefly.
-
Protein Precipitation & LLE (for Plasma):
-
Extraction (Alternative for Tissues/Serum):
-
Add 1 mL of 0.025 M KOH in ethanol and vortex.[1]
-
Add 10 mL of hexane and vortex to extract nonpolar retinoids (this layer can be discarded if only RA is of interest).[3]
-
Centrifuge to separate phases. Remove the upper hexane layer.
-
Acidify the remaining aqueous phase with 4 M HCl (approx. 60-180 µL).[3]
-
Perform a second extraction with 10 mL of hexane to extract the protonated RA.[3]
-
-
Drying and Reconstitution:
-
Transfer the upper organic layer (MTBE or hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature (~25-30°C).[3][8]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex, centrifuge to pellet any debris, and transfer the supernatant to an amber autosampler vial for LC-MS/MS analysis.[9]
-
Instrumentation can vary, but a representative method using a C18 reverse-phase column is described.
-
LC System: Agilent 1100 series HPLC or equivalent[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API-3000, Thermo TSQ Endura)[1][8]
-
Analytical Column: C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)[8]
-
Column Temperature: 25°C[1]
Mobile Phase & Gradient:
| Time (min) | Flow Rate (µL/min) | %A (Water + 0.1% Formic Acid) | %B (Methanol + 0.1% Formic Acid) |
| 0.0 | 400 | 20 | 80 |
| 4.0 | 400 | 100 | 0 |
| 6.0 | 400 | 100 | 0 |
| 6.1 | 400 | 20 | 80 |
| 10.0 | 400 | 20 | 80 |
Note: This is an example gradient; optimization may be required.[6]
Data Presentation and Analysis
Quantitative analysis is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The ionization source can be either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often in negative or positive mode depending on instrument sensitivity.[1][10][11]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Reference |
| all-trans-Retinoic Acid | 301.1 | 205.0 | APCI (+) | [1] |
| all-trans-Retinoic Acid | 299.2 | 255.1 | ESI (-) | [10] |
| all-trans-Retinoic Acid-d6 | 307.2 (approx.) | ~211.0 (approx.) | Varies | Calculated |
Note: The exact m/z for RA-d6 should be confirmed by direct infusion. The transitions shown are representative, and optimization of collision energy for specific instruments is crucial.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (atRA / atRA-d6) against the concentration of the atRA standards. A linear regression with a weighting factor of 1/x is typically used.
-
Concentration Calculation: The concentration of endogenous atRA in the biological samples is calculated from the standard curve using the measured peak area ratio of the analyte to the internal standard.
-
Assay Performance: The method's performance should be validated by assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). An LOD of 10 fmol and an LOQ of 20 fmol on-column have been reported for similar assays.[1]
Signaling Pathway Context
Retinoic acid synthesis and signaling are tightly regulated processes. Vitamin A (retinol) is converted to retinaldehyde and then irreversibly oxidized to retinoic acid, which then acts as a ligand for nuclear receptors (RARs and RXRs) to regulate gene transcription.[2]
Figure 2: Simplified retinoic acid synthesis and signaling pathway.
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bohrium.com [bohrium.com]
- 6. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Retinoic Acid-d6 in Plasma and Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of deuterated retinoic acid (Retinoic acid-d6), a common internal standard for the quantification of endogenous retinoic acid in biological matrices such as plasma and tissue. The following sections offer a comprehensive guide to established extraction techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, ensuring reliable and reproducible results for pharmacokinetic, metabolic, and diagnostic studies.
Introduction
Retinoic acid, a biologically active metabolite of vitamin A, is a critical signaling molecule involved in cellular growth, differentiation, and embryonic development.[1] Accurate quantification of retinoic acid in biological samples is essential for understanding its physiological roles and for the development of therapeutics targeting its signaling pathways. Due to its low endogenous concentrations and susceptibility to isomerization and degradation, robust and sensitive analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring analytical accuracy.[1]
This guide details the most effective sample preparation techniques to isolate this compound from complex biological matrices like plasma and tissue, paving the way for precise downstream analysis.
General Precautions for Retinoid Analysis
Retinoids are highly susceptible to degradation from light, heat, and oxidation.[4][5] To ensure the integrity of the analyte and the internal standard, the following precautions must be strictly observed throughout the entire sample handling and preparation process:
-
Protection from Light: All procedures, from sample collection to final analysis, should be performed under yellow or red light to prevent photoisomerization and degradation.[5] The use of amber vials and light-blocking materials like aluminum foil is highly recommended.[4][6]
-
Temperature Control: Samples should be kept on ice or at 4°C during processing to minimize enzymatic activity and chemical degradation.[4] For long-term storage, plasma and tissue samples should be kept at -80°C.[4]
-
Inert Atmosphere: When possible, evaporation steps should be conducted under a stream of inert gas, such as nitrogen, to prevent oxidation.
Sample Preparation Techniques
The choice of sample preparation technique depends on the sample matrix, the desired level of cleanliness, and the required sensitivity of the assay. Below are detailed protocols for the most common methods.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. While efficient, it may result in a less clean extract compared to other techniques, potentially leading to more significant matrix effects in the LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard solution.[7]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[7]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note and Protocol: Preparation of Retino-ic acid-d6 Stock Solutions and Working Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Retinoic acid-d6 (RA-d6) stock solutions and subsequent working standards. Accurate and consistent preparation of these solutions is critical for reliable and reproducible results in research, particularly in quantitative analyses such as liquid chromatography-mass spectrometry (LC-MS/MS), where deuterated standards are often used as internal standards.
Introduction
All-trans-retinoic acid (ATRA) is a biologically active metabolite of vitamin A, essential for various physiological processes, including cell growth, differentiation, and organogenesis.[1][2] It exerts its effects by binding to nuclear retinoic acid receptors (RARs), which then act as ligand-dependent transcription factors to regulate gene expression.[2][3][4] Due to its role in cellular processes, the quantification of retinoic acid in biological matrices is of significant interest. This compound, a deuterated analog, is an ideal internal standard for such quantitative studies, as it shares similar chemical and physical properties with the endogenous analyte but is distinguishable by its mass.
This application note outlines the necessary steps for the proper handling, storage, and preparation of RA-d6 solutions to ensure their stability and accuracy for experimental use.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | ATRA-d6, Tretinoin-d6, Vitamin A Acid-d6 |
| Molecular Formula | C₂₀H₂₂D₆O₂ |
| Molecular Weight | 306.49 g/mol (approx.) |
| CAS Number | 2483831-72-5[1] |
| Appearance | Crystalline solid[5] |
| Purity | ≥98% |
| Storage (Solid) | -20°C for at least two years[5] |
Solubility and Stability
Retinoic acid and its deuterated analogs are sensitive to light, heat, and oxidation, especially when in solution.[6] Therefore, all handling and preparation steps should be performed in subdued light, and solutions should be stored in amber vials to protect them from light.[7]
Table of Solvents and Stability:
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ~20 mg/mL[5][8], ~40 mg/mL, 50 mg/mL (with warming)[9] | -80°C for up to 6 months; -20°C for up to 1 month[1][7] |
| Ethanol | ~0.5 mg/mL[5][8], ~2.7 mg/mL | -70°C for up to two weeks |
| Dimethylformamide (DMF) | ~20 mg/mL[5][8] | Similar to DMSO, but less common for cell culture applications. |
| Aqueous Solutions | Sparingly soluble[5] | Not recommended for storage for more than one day.[5] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in DMSO, followed by the creation of a secondary stock and a series of working standards suitable for generating a calibration curve for LC-MS/MS analysis.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Methanol (LC-MS grade)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Argon or Nitrogen gas (optional, for long-term storage)
Procedure:
Part 1: Preparation of 1 mg/mL Primary Stock Solution
-
Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance. To minimize exposure to light and air, perform this step quickly.
-
Dissolution: Transfer the weighed powder to a clean, amber glass vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid dissolution.[10]
-
Storage: For long-term storage, it is recommended to overlay the solution with an inert gas like argon or nitrogen before capping. Store the primary stock solution at -80°C.
Part 2: Preparation of 10 µg/mL Secondary Stock Solution
-
Dilution: Allow the primary stock solution to thaw and equilibrate to room temperature.
-
Transfer: Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL primary stock solution into a new amber vial.
-
Diluent Addition: Add 990 µL of methanol to the vial.
-
Mixing and Storage: Vortex the solution thoroughly. This secondary stock solution has a concentration of 10 µg/mL and should be stored at -20°C or -80°C.
Part 3: Preparation of Working Standard Solutions
Working standards should be prepared fresh before each experiment by serially diluting the secondary stock solution. The following table provides an example for preparing a set of working standards.
| Working Standard | Concentration (ng/mL) | Volume of 10 µg/mL Stock (µL) | Final Volume in Methanol (µL) |
| WS1 | 1000 | 100 | 1000 |
| WS2 | 500 | 50 | 1000 |
| WS3 | 250 | 25 | 1000 |
| WS4 | 100 | 10 | 1000 |
| WS5 | 50 | 5 | 1000 |
| WS6 | 25 | 2.5 | 1000 |
| WS7 | 10 | 1 | 1000 |
Workflow for Solution Preparation:
Caption: Workflow for preparing this compound solutions.
Retinoic Acid Signaling Pathway
Retinoic acid signaling is a complex process that plays a crucial role in gene regulation. The pathway begins with the uptake of retinol (Vitamin A) into the cell, followed by its conversion to retinoic acid. Retinoic acid then translocates to the nucleus and binds to heterodimers of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[3][11][12] This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, thereby modulating the transcription of target genes.[3][13]
Retinoic Acid Signaling Pathway Diagram:
Caption: Simplified diagram of the Retinoic Acid signaling pathway.
Conclusion
The protocols outlined in this application note provide a standardized method for the preparation of this compound stock and working solutions. Adherence to these guidelines, particularly concerning solvent choice, storage conditions, and protection from light, is essential for maintaining the integrity and stability of the solutions. This will, in turn, ensure the accuracy and reproducibility of experimental results.
References
- 1. This compound | RAR RXR | 2483831-72-5 | Invivochem [invivochem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
Application Notes and Protocols for Liquid-Liquid Extraction of Retino Bolic Acid Using a d6 Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule involved in various biological processes, including cell growth, differentiation, and immune function.[1][2] Accurate quantification of retinoic acid in biological matrices is crucial for understanding its physiological roles and for the development of therapeutics targeting its pathways.[3] Liquid-liquid extraction (LLE) is a robust and widely used technique for the isolation and concentration of retinoic acid from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a deuterated internal standard, such as retinoic acid-d6, is essential for correcting for analyte loss during sample preparation and for matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision.[4][6][7]
These application notes provide detailed protocols for the liquid-liquid extraction of retinoic acid from biological samples, specifically serum and plasma, using a d6 deuterated standard for subsequent LC-MS/MS analysis.
Experimental Protocols
Important Considerations Before Starting:
-
Light Sensitivity: Retinoids are highly sensitive to light and can undergo isomerization and degradation.[3][8] All experimental procedures should be performed under yellow or red light, and samples should be stored in amber vials to minimize light exposure.[3][9]
-
Oxidation Sensitivity: Retinoic acid is also susceptible to oxidation.[3][8] It is recommended to work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in solvents may be considered, but their potential interference with the analysis should be evaluated.
-
Storage: Retinoic acid standards and samples should be stored at -80°C to ensure long-term stability.[3][10]
Protocol 1: Liquid-Liquid Extraction of Retinoic Acid from Serum
This protocol is adapted from a method developed for the LC-MS/MS quantification of multiple retinoids in serum.[4][5]
Materials:
-
Serum sample
-
This compound internal standard (IS) working solution (e.g., 1000 ng/mL in methanol)
-
Acetonitrile (ACN)
-
Methyl-tert-butyl ether (MTBE)
-
Water:Methanol (1:3, v/v) reconstitution solution
-
Vortex mixer
-
Centrifuge capable of 13,000 rpm
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of serum into a clean microcentrifuge tube.
-
Spike the sample with 20 µL of the this compound internal standard working solution and briefly vortex.[5]
-
-
Protein Precipitation:
-
Liquid-Liquid Extraction:
-
Isolation and Drying:
-
Reconstitution:
-
Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[11]
-
Protocol 2: Acidified Liquid-Liquid Extraction of Retinoic Acid from Plasma
This protocol is suitable for plasma samples and employs acidification to improve extraction efficiency, particularly for hyperlipidemic samples.[12]
Materials:
-
Plasma sample
-
all-trans-Retinoic Acid-d5 (atRA-d5) internal standard (IS) working solution (e.g., 500 pg/mL)
-
Hydrochloric acid (HCl), 10 M
-
Methanol
-
Hexane
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge capable of 10,000 x g
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
Liquid-Liquid Extraction:
-
Isolation and Drying:
-
Transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of retinoic acid using LLE followed by LC-MS/MS. These values can vary depending on the specific instrumentation, methodology, and biological matrix.
| Parameter | Reported Value Range | Citation(s) |
| Linearity (Calibration Curve Range) | 1 ng/mL to 1000 ng/mL | [4][5] |
| 0.45 ng/mL to 217.00 ng/mL | [11] | |
| 50 pg/mL to 3200 pg/mL | [12] | |
| 20 fmol to 10 pmol | [1] | |
| Coefficient of Determination (R²) | > 0.98 | [4][5] |
| ≥ 0.999 | [11] | |
| 0.994 | [12] | |
| Lower Limit of Quantification (LLOQ) | Sub-ng/mL levels | [5] |
| 0.45 ng/mL | [11] | |
| 20 fmol (0.3 ng/mL) | [1] | |
| Lower Limit of Detection (LOD) | Sub-ng/mL levels | [5] |
| 20 pg/mL | [12] | |
| 10 fmol (0.15 ng/mL) | [1] | |
| Intra-day Precision (%CV) | < 10% | [5] |
| < 8% | [11] | |
| 5.4 ± 0.4% | [1] | |
| 9.3% | [12] | |
| Inter-day Precision (%CV) | < 10% | [5] |
| < 8% | [11] | |
| 8.9 ± 1.0% | [1] | |
| 14.0% | [12] | |
| Extraction Recovery | 89.7 ± 9.2% | [12] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general experimental workflow for the liquid-liquid extraction and analysis of retinoic acid.
Caption: Experimental workflow for retinoic acid LLE and LC-MS/MS analysis.
The metabolism of Vitamin A to the active retinoic acid is a key pathway in cellular signaling.
Caption: Simplified overview of retinoic acid synthesis and signaling pathway.
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin A - Wikipedia [en.wikipedia.org]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. myadlm.org [myadlm.org]
- 8. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Retinoic Acid-d6 to Investigate Cancer Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Retinoic acid-d6, a deuterated form of retinoic acid, for studying cancer cell differentiation. The information presented here is intended to assist in the design and execution of experiments aimed at understanding the therapeutic potential of retinoids in oncology.
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2][3] Its ability to induce differentiation in various cancer cell types has made it a focal point of cancer research and therapy.[1][4][5] All-trans retinoic acid (ATRA) is a biologically active isomer of RA that has been successfully used in the treatment of acute promyelocytic leukemia (APL) by inducing the differentiation of malignant promyelocytes.[1][6] The study of RA's mechanisms of action and its effects on different cancer types is an ongoing effort.
This compound is a stable isotope-labeled version of retinoic acid. While its biological activity is considered identical to its non-deuterated counterpart, its primary utility in research is as an internal standard for quantitative analysis of endogenous and exogenous retinoic acid levels in cells and tissues by mass spectrometry. This allows for precise studies of RA metabolism and pharmacokinetics within cancer cells, providing insights into mechanisms of action and resistance.
Key Applications of this compound in Cancer Research
-
Metabolic Studies: Tracing the uptake, metabolism, and degradation of retinoic acid in cancer cells to understand how its intracellular concentration is regulated.
-
Pharmacokinetic Analysis: Determining the stability and turnover of retinoic acid in in vitro and in vivo models.
-
Internal Standard: Serving as a reliable internal standard for accurate quantification of unlabeled retinoic acid in biological samples.[7]
While this compound is primarily a tool for analytical studies, the biological effects observed are due to the retinoic acid molecule itself. The following data and protocols are based on studies using unlabeled all-trans retinoic acid (ATRA), which is the standard for inducing cancer cell differentiation.
Quantitative Data on the Effects of Retinoic Acid on Cancer Cells
The following tables summarize the dose-dependent effects of all-trans retinoic acid (ATRA) on various cancer cell lines.
Table 1: Cytotoxicity of Retinoic Acid (RA) on Breast Cancer Cell Lines
| Cell Line | Type | IC50 (µg/mL) after 48h |
| AMJ13 | Breast Cancer | 104.7 ± 3.8[8] |
| MCF-7 | Breast Cancer (ER+) | 139.9 ± 4.6[8] |
| CAL-51 | Breast Cancer | 169.1 ± 8.2[8] |
| HBL-100 | Normal Breast | 454.8 ± 5.7[8] |
Table 2: Induction of Apoptosis by Retinoic Acid (RA) in Breast Cancer Cell Lines
| Cell Line | Treatment | % of Apoptotic Cells |
| AMJ13 | 200 µg/mL RA for 48h | 73.6 ± 0.73[8] |
| MCF-7 | 200 µg/mL RA for 48h | 66.5 ± 1.88[8] |
| CAL-51 | 200 µg/mL RA for 48h | 64.02 ± 4.02[8] |
Table 3: General Dose-Dependent Effects of Retinoic Acid (RA) on Cancer Cells
| Concentration Range | Observed Effects | Cancer Types |
| Low (nM range) | Can enhance proliferation in some cases.[9] | Squamous Cell Carcinoma |
| High (µM range) | Induces cell cycle arrest, differentiation, and apoptosis.[4] | Breast Cancer, Prostate Cancer, Leukemia, Neuroblastoma |
Signaling Pathways and Experimental Workflows
Retinoic Acid Signaling Pathway
Retinoic acid exerts its effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][9] This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcriptional regulation of over 500 target genes.[9] These genes are involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[1][4] A key target gene is RARβ, which acts as a tumor suppressor and its expression is often silenced in cancer cells.[5][10]
Caption: Retinoic Acid Signaling Pathway.
Experimental Workflow for Studying Cancer Cell Differentiation
The following diagram outlines a typical workflow for investigating the effects of retinoic acid on cancer cell differentiation.
Caption: Workflow for RA-induced differentiation studies.
Experimental Protocols
Protocol 1: General Procedure for Inducing Differentiation in Adherent Cancer Cell Lines (e.g., Breast Cancer, Neuroblastoma)
Materials:
-
Adherent cancer cell line of interest (e.g., MCF-7, SK-N-BE(2))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
All-trans retinoic acid (ATRA)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates at a density that will allow for growth during the treatment period without reaching confluency. Allow cells to adhere overnight.
-
Preparation of ATRA Stock Solution: Prepare a stock solution of ATRA (e.g., 10 mM) in DMSO. Store aliquots at -20°C, protected from light.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of ATRA. A vehicle control (DMSO alone) should be included. Typical ATRA concentrations range from 1 µM to 10 µM.[11][12]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Analysis: After incubation, cells can be harvested for various downstream analyses:
-
Morphological Changes: Observe cells under a microscope for changes in morphology, such as neurite outgrowth in neuroblastoma cells.
-
Cell Viability: Perform an MTT assay or trypan blue exclusion assay to determine the effect on cell proliferation.
-
Protein Expression: Lyse the cells to extract protein for Western blot analysis of differentiation markers (e.g., RARβ) and cell cycle regulators.
-
Gene Expression: Extract RNA for RT-qPCR or RNA-seq to analyze changes in gene expression.
-
Protocol 2: Induction of Differentiation in Suspension Cancer Cell Lines (e.g., Leukemia)
Materials:
-
Suspension cancer cell line (e.g., HL-60, NB4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
All-trans retinoic acid (ATRA)
-
DMSO
-
Centrifuge
-
Flow cytometer
-
Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD15)
Procedure:
-
Cell Culture: Culture the suspension cells in flasks to the desired density.
-
Treatment: Add ATRA directly to the culture medium to achieve the final desired concentration (typically 1 µM for NB4 and HL-60 cells).[13][14] Include a vehicle control.
-
Incubation: Incubate the cells for an appropriate duration to observe differentiation (e.g., 72 to 120 hours).[13][14]
-
Analysis of Differentiation:
-
Cell Morphology: Prepare cytospins and stain with Wright-Giemsa to observe morphological changes indicative of granulocytic differentiation.
-
Flow Cytometry: Harvest cells by centrifugation, wash with PBS, and stain with fluorescently labeled antibodies against cell surface differentiation markers (e.g., CD11b and CD15).[14] Analyze the percentage of positive cells using a flow cytometer.
-
Functional Assays: Perform a nitroblue tetrazolium (NBT) reduction assay to assess the functional differentiation of the cells into mature granulocytes.
-
Protocol 3: Using this compound for Metabolic Studies
This protocol outlines a general approach for using this compound to trace its metabolism in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Unlabeled retinoic acid (for standard curve)
-
Cell culture reagents
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with a known concentration of this compound for various time points.
-
Cell Lysis and Extraction: At each time point, harvest the cells, wash them with cold PBS, and lyse them. Perform a liquid-liquid or solid-phase extraction to isolate the retinoids from the cell lysate.
-
LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method.
-
Develop a method to separate this compound and its potential metabolites from endogenous retinoids.
-
Use the mass difference between the deuterated and non-deuterated forms to specifically detect and quantify this compound and its metabolites.
-
Create a standard curve using unlabeled retinoic acid to quantify the endogenous levels.
-
-
Data Analysis: Calculate the rate of uptake and metabolism of this compound over time. Compare these rates between different cancer cell lines or under different treatment conditions.
Conclusion
Retinoic acid and its deuterated form, this compound, are invaluable tools for cancer research. While ATRA is used to directly study the induction of differentiation, this compound provides a sophisticated method for dissecting the metabolic pathways that influence the efficacy of this therapeutic agent. The protocols and data presented here offer a foundation for researchers to explore the complex role of retinoic acid signaling in cancer and to develop novel therapeutic strategies.
References
- 1. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of retinoic acid isomers on apoptosis and enzymatic antioxidant system in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Between Death and Survival: Retinoic Acid in Regulation of Apoptosis | Annual Reviews [annualreviews.org]
- 4. Retinoic acid and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Characterization and therapeutic perspectives of differentiation-inducing therapy in malignant tumors [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 10. Tumor-suppressive activity of retinoic acid receptor-β in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Glioma Cells Therapy Using ATRA-Induced Differentiation Method to Promote the Inhibitive Effect of TMZ and CCDP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoic Acids in the Treatment of Most Lethal Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application of Retinoic Acid-d6 in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that regulates a multitude of cellular processes, including lipid metabolism. Dysregulation of RA signaling has been implicated in various metabolic disorders. Retinoic acid-d6 (RA-d6), a deuterated analog of retinoic acid, serves as an invaluable tool in lipid metabolism research, primarily as an internal standard for accurate quantification of endogenous RA levels and potentially as a tracer in metabolic labeling studies. Its stable isotope label allows for precise differentiation from the endogenous analyte by mass spectrometry, ensuring high accuracy and reproducibility in experimental results.
This document provides detailed application notes and protocols for the use of this compound in lipid metabolism research, focusing on its application as an internal standard for quantitative analysis and exploring its potential in metabolic labeling studies.
Application 1: Internal Standard for Accurate Quantification of Endogenous Retinoic Acid
The most prominent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous retinoic acid in various biological matrices, such as plasma, serum, and cell extracts.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.[3]
Quantitative Data Summary
The following tables summarize the impact of retinoic acid on lipid profiles and gene expression, providing a quantitative basis for studies where accurate measurement of retinoic acid is crucial.
Table 1: Effect of Retinoic Acid on Lipid Composition in Differentiated SH-SY5Y Cells
| Lipid Class | Change upon Differentiation | Fold Change (approx.) | Reference |
| Triacylglycerols (TAGs) | Depleted | - | [4] |
| Phospholipids (e.g., PC, PE) | Accumulated | - | [4] |
| Sterols | Accumulated | - | [4] |
| Sphingolipids | Accumulated | - | [4] |
Table 2: In Vivo Effects of Retinoic Acid Treatment in Mice
| Parameter | Tissue/Fluid | Effect of RA Treatment | Reference |
| Hepatic Triacylglycerol Content | Liver | Reduced | [5][6] |
| Circulating VLDL Fraction | Blood | Reduced | [5][6] |
| Circulating Ketone Bodies | Blood | Increased | [5][6] |
| Serum Cholesterol | Serum | Reduced | [7][8] |
| Serum Triglycerides | Serum | Reduced | [7][8] |
Table 3: Regulation of Key Genes in Lipid Metabolism by Retinoic Acid
| Gene | Encoded Protein | Effect of RA Treatment | Reference |
| FASN | Fatty Acid Synthase | Downregulated | [9][10] |
| CPT1 | Carnitine Palmitoyltransferase 1 | Upregulated | [10][11] |
Experimental Protocol: Quantification of All-trans-Retinoic Acid in Human Plasma using this compound as an Internal Standard
This protocol is a synthesized methodology based on established procedures for retinoid analysis.[3][12][13]
Materials:
-
Human plasma
-
All-trans-Retinoic acid (atRA) standard
-
All-trans-Retinoic acid-d6 (atRA-d6) internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of atRA in methanol.
-
Prepare a 1 mg/mL stock solution of atRA-d6 in methanol.
-
Store stock solutions at -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of atRA working solutions by serial dilution of the stock solution with methanol to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working solution of atRA-d6 at a concentration of 100 ng/mL in methanol. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
All steps should be performed under low light conditions to prevent photodegradation of retinoids.
-
To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL atRA-d6 internal standard working solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of MTBE and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (suggested, should be optimized for the specific instrument):
-
All-trans-Retinoic acid: Precursor ion (m/z) 301.2 → Product ion (m/z) 123.1 (quantifier), 205.2 (qualifier)[14]
-
All-trans-Retinoic acid-d6: Precursor ion (m/z) 307.2 → Product ion (m/z) 127.1 (quantifier), 211.2 (qualifier) (Note: The exact m/z will depend on the position of the deuterium atoms. These are hypothetical transitions assuming a +6 Da shift in the precursor and fragment containing the label).
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of atRA to atRA-d6 against the concentration of the atRA standards.
-
Determine the concentration of atRA in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Application 2: Metabolic Labeling to Trace Retinoic Acid Fate in Lipid Metabolism (Hypothetical)
While the use of deuterated fatty acids and heavy water (D₂O) for tracing lipid metabolism is well-established, the direct use of this compound for metabolic labeling of lipids is not a commonly reported application. However, a hypothetical experimental workflow can be designed to investigate the potential incorporation or influence of the retinoic acid backbone on lipid synthesis. This would be an exploratory study to trace the metabolic fate of the administered deuterated retinoic acid.
Experimental Protocol: Tracing the Metabolic Fate of this compound in Cultured Hepatocytes
Objective: To investigate if the deuterium label from this compound is incorporated into newly synthesized lipids or if it alters the lipid profile in a traceable manner.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system for lipidomics analysis
Procedure:
-
Cell Culture and Labeling:
-
Culture HepG2 cells to 80% confluency.
-
Incubate the cells with a medium containing a known concentration of this compound (e.g., 1 µM) for a specific time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Lipid Extraction:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Scrape the cells and perform lipid extraction using a standard method like the Folch or Bligh-Dyer procedure.
-
-
LC-MS/MS-based Lipidomics Analysis:
-
Analyze the lipid extracts using a high-resolution mass spectrometer capable of untargeted or targeted lipidomics.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Search the acquired data for mass signals corresponding to deuterated lipid species. This would involve creating a custom database of potential deuterated lipids where the mass of the lipid is increased by the mass of the incorporated deuterium atoms from RA-d6.
-
Simultaneously, perform a quantitative comparison of the overall lipid profiles between the this compound treated and control cells to identify any significant changes in lipid species.
-
-
Data Analysis:
-
Use lipidomics software to identify and quantify lipid species.
-
Look for the presence of mass peaks that correspond to the incorporation of deuterium into lipid molecules.
-
Statistically analyze the changes in the lipidome between the control and treated groups to understand the metabolic impact of retinoic acid.
-
Visualizations
Signaling Pathway
Caption: Retinoic acid signaling pathway.[5][15][16][17]
Experimental Workflow: Quantification of Retinoic Acid
Caption: Workflow for RA quantification.
Logical Relationship: RA's Effect on Lipid Metabolism
Caption: RA's impact on lipid metabolism.
References
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Retinoic acid receptor-related orphan receptor α reduces lipid droplets by upregulating neutral cholesterol ester hydrolase 1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of retinoic acid in hepatic lipid homeostasis defined by genomic binding and transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of retinoic acid in hepatic lipid homeostasis defined by genomic binding and transcriptome profiling [escholarship.org]
- 9. Roles of vitamin A in the regulation of fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Markers of the Metabolic Impact of Exogenous Retinoic Acid with A Focus on Acylcarnitines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sciex.com [sciex.com]
- 15. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 16. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
Application Notes: The Role of Retinoic Acid-d6 in Pharmacokinetic Studies of Retinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and apoptosis.[1][2] Their therapeutic potential in dermatology and oncology has led to the development of several retinoid-based drugs. Understanding the pharmacokinetic (PK) profile of these compounds is paramount for optimizing dosage regimens and ensuring safety and efficacy. Retinoic acid-d6 (RA-d6), a deuterated analog of retinoic acid, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative analysis. Its use significantly enhances the accuracy and precision of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for variations during sample preparation and analysis.
Core Principles
The fundamental principle behind using a deuterated internal standard like this compound is its chemical and physical similarity to the endogenous analyte (retinoic acid). Being slightly heavier due to the deuterium atoms, it can be distinguished by a mass spectrometer. However, it behaves nearly identically during extraction, chromatography, and ionization, thus effectively normalizing the quantification of the target analyte.
Retinoic Acid Signaling Pathway
Retinoic acid exerts its biological effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][3] This binding initiates a cascade of events leading to the regulation of gene transcription.[1]
Caption: Simplified Retinoic Acid Signaling Pathway.
Experimental Workflow for Pharmacokinetic Studies
The following diagram outlines a typical workflow for a pharmacokinetic study of retinoids utilizing this compound as an internal standard.
References
High-Throughput Analysis of Retinoids Using Retinoic Acid-d6 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of numerous biological processes, including cell growth, differentiation, and embryonic development.[1] Their profound physiological effects have led to their use in the treatment of various dermatological conditions and cancers. Accurate quantification of endogenous and exogenous retinoids in biological matrices is therefore essential for both basic research and clinical drug development. This document provides a detailed protocol for the high-throughput analysis of retinoids in plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with Retinoic acid-d6 as an internal standard for robust and reliable quantification.
This compound is a deuterated analog of retinoic acid, making it an ideal internal standard for mass spectrometry-based quantification.[2][3] Its physicochemical properties are nearly identical to the endogenous analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation by the mass spectrometer.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described UHPLC-MS/MS method for the analysis of various retinoids. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Linearity and Sensitivity of the Retinoid Assay
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (pg on column) |
| All-trans-retinoic acid (atRA) | 1 - 1000 | 0.1 - 0.2 | 1 - 4 |
| 13-cis-retinoic acid (13cRA) | 1 - 1000 | 0.1 - 0.2 | 1 - 4 |
| 9-cis-retinoic acid (9cRA) | 1 - 1000 | 0.1 - 0.2 | 1 - 4 |
| All-trans-4-oxo-retinoic acid (at4oxoRA) | 1 - 1000 | 0.1 - 0.2 | 1 - 4 |
| 13-cis-4-oxo-retinoic acid (13c4oxoRA) | 1 - 1000 | 0.1 - 0.2 | 1 - 4 |
| All-trans-retinol (atROH) | 1 - 1000 | 0.2 | 4 |
Data compiled from multiple sources demonstrating typical assay performance.[4][5][6]
Table 2: Precision and Accuracy of the Retinoid Assay
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of nominal) |
| All-trans-retinoic acid (atRA) | < 8% | < 12.5% | 92 - 108% |
| 13-cis-retinoic acid (13cRA) | < 8% | < 12.5% | 92 - 108% |
| 9-cis-retinoic acid (9cRA) | < 8% | < 12.5% | 92 - 108% |
| All-trans-4-oxo-retinoic acid (at4oxoRA) | < 8% | < 12.5% | 92 - 108% |
| 13-cis-4-oxo-retinoic acid (13c4oxoRA) | < 8% | < 12.5% | 92 - 108% |
| All-trans-retinol (atROH) | < 8% | < 12.5% | 92 - 108% |
Precision and accuracy data are representative of typical validated methods.[6]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of retinoids from plasma or serum samples. All procedures should be performed under yellow light to prevent photodegradation of the light-sensitive retinoids.[7]
Materials:
-
Plasma or serum samples
-
This compound internal standard (IS) solution (100 ng/mL in methanol)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B for re-equilibration
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
Table 3: MRM Transitions for Retinoids and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| All-trans-retinoic acid (atRA) | 301.2 | 123.1 | 25 |
| 13-cis-retinoic acid (13cRA) | 301.2 | 123.1 | 25 |
| 9-cis-retinoic acid (9cRA) | 301.2 | 123.1 | 25 |
| All-trans-4-oxo-retinoic acid (at4oxoRA) | 315.2 | 159.1 | 20 |
| 13-cis-4-oxo-retinoic acid (13c4oxoRA) | 315.2 | 159.1 | 20 |
| All-trans-retinol (atROH) | 269.2 | 93.1 | 15 |
| This compound (IS) | 307.2 | 127.1 | 25 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Visualizations
Retinoid Signaling Pathway
The following diagram illustrates the key steps in the retinoid signaling pathway, from the uptake of retinol to the regulation of gene expression.
Caption: Overview of the retinoid signaling pathway.
Experimental Workflow
The diagram below outlines the major steps in the high-throughput analysis of retinoids from plasma samples.
Caption: High-throughput retinoid analysis workflow.
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope.com [isotope.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Retinoic Acid-d6 in Clinical Research Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule involved in a myriad of physiological processes, including cell growth and differentiation, immune function, and embryonic development.[1][2][3][4][5][6][7][8] Its various isomers, such as all-trans-retinoic acid (atRA) and 13-cis-retinoic acid (isotretinoin), possess distinct biological activities, necessitating accurate and sensitive quantification in clinical research.[7][8][9][10] Retinoic acid-d6 (RA-d6), a deuterated analog of retinoic acid, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use mitigates matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in the determination of endogenous retinoic acid levels in biological samples.[11]
These application notes provide detailed protocols for the analysis of retinoic acid in clinical research samples using this compound as an internal standard, summarizing key quantitative data and experimental methodologies.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of retinoic acid using a deuterated internal standard.
Table 1: Mass Spectrometry Parameters for Retinoic Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| All-trans-Retinoic Acid | 299.1 | Varies | ESI- | |
| This compound | 306.47 (Molecular Weight) | Varies | ESI- | [12] |
Note: Specific product ions will vary depending on the instrument and collision energy.
Table 2: Performance Characteristics of Retinoic Acid Quantification Assays
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 1 ng/mL to 1000 ng/mL | Serum | [1] |
| Linearity Range | 50 pg/mL to 3200 pg/mL | Plasma | [13] |
| Linearity Range | 20 fmol to 10 pmol | Tissue/Serum | [14] |
| Lower Limit of Quantitation (LLOQ) | Sub ng/mL levels | Serum | [1] |
| Lower Limit of Detection (LLOD) | 20 pg/mL | Plasma | [13] |
| Lower Limit of Detection (LOD) | 10 fmol | Tissue/Serum | [14] |
| Inter-assay Coefficient of Variation (CV) | 8.9 ± 1.0% | Tissue/Serum | [14] |
| Intra-assay Coefficient of Variation (CV) | 5.4 ± 0.4% | Tissue/Serum | [14] |
| Recovery | 89.7 ± 9.2% | Plasma | [13] |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation (PPT)
This method is a rapid and straightforward approach for sample cleanup.
Materials:
-
Biological sample (e.g., 200 µL serum or plasma)
-
This compound internal standard (ISTD) working solution
-
Acetonitrile (ACN), ice-cold
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample.
-
Spike with an appropriate volume of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to the sample.[1]
-
Vortex the tube for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
Materials:
-
Biological sample (e.g., 200 µL serum or plasma)
-
This compound internal standard (ISTD) working solution
-
Acetonitrile (ACN)
-
Methyl-tert-butyl ether (MTBE) or a mixture of Hexane and Ethyl Acetate
-
0.025 M KOH in ethanol (for saponification, optional)
-
1 M HCl (for acidification)
Procedure:
-
To a glass culture tube, add 200 µL of the biological sample.
-
Add the this compound internal standard.
-
For total retinoic acid measurement (including esterified forms), a saponification step can be included by adding 1 mL of 0.025 M KOH in ethanol and vortexing.[14]
-
Acidify the sample to approximately pH 3.0 with 1 M HCl.[15]
-
Add 200 µL of acetonitrile and vortex for 1 minute.[1]
-
Add 1.2 mL of MTBE, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to separate the phases.[1][16]
-
Alternatively, after protein precipitation with methanol, add 300 µL of hexane and 300 µL of ethyl acetate, mix, and centrifuge to separate phases.[13]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1][16]
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water and methanol) for LC-MS/MS analysis.[1][16]
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[1]
-
Gradient: A gradient elution is typically employed to separate retinoic acid isomers and resolve them from matrix components. An example gradient starts with a higher percentage of mobile phase A, which is decreased over the run.[13][14]
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode is often preferred for retinoic acid analysis.[1]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for both retinoic acid and this compound.[1][14]
-
Data Analysis: The peak area ratio of the analyte to the internal standard (this compound) is used to calculate the concentration of retinoic acid in the sample against a calibration curve.
Visualizations
Retinoic Acid Signaling Pathway
Caption: Overview of the retinoic acid synthesis and signaling pathway.
Experimental Workflow for Retinoic Acid Analysis
Caption: General workflow for clinical sample analysis of retinoic acid.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical methodology.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic Acid Metabolism and Mechanism of Action: A Review | Bentham Science [eurekaselect.com]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. jfda-online.com [jfda-online.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. isotope.com [isotope.com]
- 13. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Retinoic Acid-d6 Handling and Sample Processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Retinoic acid-d6 during sample processing. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
This compound, similar to its non-deuterated counterpart, is susceptible to degradation from several factors. The primary contributors to its instability are:
-
Light: Exposure to light, particularly UV and fluorescent light, can cause isomerization and oxidation of the molecule.[1][2][3] All procedures should be carried out under yellow or subdued light.[1]
-
Oxidation: Retinoids are prone to oxidation when exposed to air (oxygen).[3] Handling samples and standards under an inert gas atmosphere (e.g., argon or nitrogen) is recommended.
-
Temperature: Elevated temperatures accelerate the rate of degradation.[3] Samples and stock solutions should be kept on ice during processing and stored at low temperatures.
-
pH: While less emphasized for general handling, pH can be a factor in certain solutions. Strong acidic conditions should be avoided.
Q2: How should I store my this compound standards and samples?
Proper storage is critical to maintain the integrity of your this compound.
-
Solid Compound: Store the powdered form of this compound at -80°C in a desiccator, protected from light in amber vials, and preferably under an inert gas.[3]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol.[2] These should be stored in amber vials at -80°C under an inert atmosphere.[3] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.
-
Biological Samples: Store biological matrices (plasma, serum, tissue homogenates) at -80°C.[1] It has been observed that biological matrices can have a stabilizing effect on retinoids.[3]
Q3: Does the deuterium labeling in this compound affect its stability compared to non-deuterated Retinoic acid?
While direct comparative stability studies for this compound are not extensively published, research on deuterated Vitamin A suggests that deuterium substitution can slow down degradation pathways. For instance, deuteration at the C20 position of Vitamin A has been shown to reduce the rate of dimer formation. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult to break. It is plausible that a similar effect could contribute to enhanced stability of this compound against certain degradation mechanisms.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound after sample extraction. | Degradation during processing: Exposure to light, heat, or oxygen. | • Work under yellow or red light.• Keep samples on ice at all times.• Use solvents purged with inert gas (argon or nitrogen).• Minimize the time between sample collection and extraction.[1] |
| Inefficient extraction: Incorrect solvent choice or pH. | • For plasma/serum, a liquid-liquid extraction with a non-polar solvent like hexane or a mixture like hexane:ethyl acetate is common.• For tissues, homogenization followed by extraction is necessary. Ensure complete homogenization on ice.[1] | |
| High variability in analytical results. | Inconsistent handling: Differences in light exposure or temperature between samples. | • Standardize all sample handling procedures.• Use an internal standard added early in the sample preparation process to correct for variability. |
| Isomerization: Conversion of all-trans-Retinoic acid-d6 to its cis-isomers. | • Protect samples from light at all stages.• Analyze samples as quickly as possible after preparation. | |
| Presence of unexpected peaks in chromatogram. | Degradation products: Oxidative cleavage or other degradation pathways. | • Review the sample handling and storage procedures to identify potential sources of degradation.• Prepare fresh standards and re-analyze. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol is a general guideline for liquid-liquid extraction.
-
Preparation: All steps must be performed under yellow light and on ice.
-
Spiking: To 200 µL of plasma or serum in a glass tube, add the internal standard (e.g., a different isotopologue of Retinoic acid).
-
Protein Precipitation: Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.
-
Extraction: Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge at high speed for 10 minutes.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Tissue
-
Homogenization: Homogenize the tissue sample (10-20 mg wet weight) on ice in a suitable buffer.[1] This should be done immediately after tissue collection.[1]
-
Internal Standard Addition: Add the internal standard to the homogenate.
-
Saponification (Optional, for removing neutral lipids): Add 1 mL of 0.025 M KOH in ethanol and vortex.[1]
-
Extraction of Neutral Lipids: Add 10 mL of hexane, vortex, and centrifuge to separate the phases. Remove and discard the upper hexane layer.[1]
-
Acidification and Extraction of Retinoic Acid: Acidify the remaining aqueous layer and extract with a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the sample in the mobile phase.
Visualizations
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS/MS analysis of Retinoic acid-d6
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Retinoic acid-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected compounds in the sample matrix. This phenomenon can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1] The primary cause of matrix effects is the competition for ionization between the analyte and co-eluting matrix components in the ion source of the mass spectrometer.[1]
Q2: Why is this compound used in the analysis of retinoic acid?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for retinoic acid. SIL-IS are the most effective tools for compensating for matrix effects.[2] Because this compound is structurally and chemically almost identical to the analyte (all-trans-retinoic acid), it co-elutes and experiences similar ionization suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[3]
Q3: What are the common sample preparation techniques to mitigate matrix effects for retinoic acid analysis?
A3: The goal of sample preparation is to remove interfering matrix components before the sample is injected into the LC-MS/MS system. Common techniques for retinoic acid analysis include:
-
Liquid-Liquid Extraction (LLE): This is a highly effective method for separating retinoic acid from complex biological matrices like plasma and serum.[4][5] It involves extracting the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.[5]
-
Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like acetonitrile or ethanol is added to the sample to precipitate proteins.[6][7] While quick, it may be less clean than LLE, and some matrix components may remain in the supernatant.[7]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while matrix components are washed away. It can provide very clean extracts but requires more method development.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The presence and magnitude of matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. The use of a stable isotope-labeled internal standard like this compound is the most recognized method to correct for these effects.[1]
Troubleshooting Guide
Q1: I am observing significant ion suppression for this compound. What are the likely causes and how can I fix it?
A1: Significant ion suppression is a common manifestation of matrix effects.
-
Probable Cause: Co-elution of highly abundant, easily ionizable compounds from the biological matrix (e.g., phospholipids from plasma).[2]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[3][5]
-
Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering matrix components.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the sensitivity of the assay.[1]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for retinoid analysis.[8][9]
-
Q2: My results are inconsistent and show poor reproducibility. Could this be due to matrix effects?
A2: Yes, inconsistent results are a hallmark of uncompensated matrix effects, especially when dealing with different sample lots.
-
Probable Cause: The composition and concentration of matrix components can vary between individual samples, leading to different degrees of ion suppression or enhancement.[2]
-
Troubleshooting Steps:
-
Internal Standard: Ensure that this compound is being used correctly as the internal standard. Its response should track that of the analyte.
-
Sample Preparation Consistency: Verify that the sample preparation procedure is being performed consistently for all samples. Inconsistent extraction efficiency can lead to variable results.
-
Method Validation: A thorough method validation across multiple sources of the biological matrix is crucial to ensure the method is robust.[3][4]
-
Q3: I am seeing poor peak shape for this compound. Is this related to matrix effects?
A3: Poor peak shape (e.g., splitting, tailing, or fronting) can be caused by several factors, including matrix effects.
-
Probable Cause:
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Use a more effective sample preparation technique to remove particulates and high-concentration interferences.[10]
-
Solvent Matching: Ensure the final sample extract is dissolved in a solvent that is compatible with or weaker than the initial mobile phase conditions.[10]
-
Guard Column: Use a guard column to protect the analytical column from contamination.[10]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Retinoic Acid Analysis
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (MTBE) | All-Trans-Retinoic Acid | Human Plasma | 74.33 - 86.38 | Not specified as direct percentage, but deemed not to influence ionization | [4] |
| Liquid-Liquid Extraction (Ethyl acetate/hexane) | All-Trans-Retinoic Acid | Hyperlipidemic Human Plasma | 89.7 ± 9.2 | Not specified as direct percentage, but method deemed robust | [3] |
| Protein Precipitation (Acetonitrile) | 12 Retinoids | Serum | Not specified | Noted that a clean matrix is required to achieve desired LOQ | [5] |
| Protein Precipitation (Ethanol and Acetonitrile) | Retinol | Serum | Not specified | Not significant (<15%) | [6] |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction of Retinoic Acid from Human Plasma
This protocol is adapted from validated methods for the analysis of all-trans-retinoic acid in human plasma.[3][4]
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Spiking Internal Standard:
-
To 500 µL of plasma in a clean microcentrifuge tube, add a small volume (e.g., 10-20 µL) of the this compound internal standard working solution.
-
-
Acidification (for hyperlipidemic plasma):
-
For samples with high lipid content, add a small volume of strong acid (e.g., 10 M HCl) and incubate at 4°C for 20 minutes.[3] This step may not be necessary for all plasma samples.
-
-
Extraction:
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to separate the organic and aqueous layers.[5]
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (containing the retinoic acid) to a new clean tube, being careful not to disturb the protein pellet and aqueous layer.
-
-
Evaporation:
-
Dry the collected organic extract under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase or a compatible solvent mixture (e.g., 1:3 water and methanol).[5]
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Simplified Retinoic Acid signaling pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive and accurate quantitation of retinoic acid isomers in biological samples [sciex.com]
- 9. sciex.com [sciex.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Chromatographic Separation of Retinoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of retinoic acid (RA) isomers and its deuterated analog, Retinoic acid-d6.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of retinoic acid isomers challenging?
The separation of retinoic acid isomers is challenging due to their structural similarity. Isomers such as all-trans-retinoic acid (atRA), 13-cis-retinoic acid, and 9-cis-retinoic acid have the same mass and similar physicochemical properties, which can lead to co-elution in chromatographic systems.[1][2] Furthermore, these compounds are susceptible to isomerization, particularly when exposed to light and heat, which can alter their concentrations during sample preparation and analysis.[3][4]
Q2: What is the role of this compound in the analysis?
This compound is a deuterated form of retinoic acid, meaning some hydrogen atoms are replaced by deuterium. It is commonly used as an internal standard in quantitative analysis, particularly in LC-MS/MS methods.[5] Because it is chemically almost identical to the non-deuterated (endogenous) retinoic acid, it behaves similarly during sample extraction, chromatography, and ionization.[5][6] This allows it to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of the native retinoic acid isomers.[5]
Q3: Which chromatographic techniques are most suitable for separating retinoic acid isomers?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating retinoic acid isomers.[7] C18 and RP-Amide columns are frequently used.[1][7] The separation can be achieved using either isocratic or gradient elution methods.[3][7][8] For enhanced selectivity and sensitivity, especially in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS).[1][9][10]
Q4: How can I prevent the isomerization of retinoic acid during sample preparation and analysis?
To minimize isomerization, all sample handling should be performed under yellow or reduced light conditions.[11] It is also crucial to keep samples cold and to minimize the duration of sample preparation.[3][4] Using amber vials for sample storage and during analysis can also protect the retinoids from light-induced degradation and isomerization.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between isomers (e.g., all-trans-RA and 13-cis-RA) | 1. Inappropriate mobile phase composition or pH.[7] 2. Column losing efficiency. 3. Inadequate gradient profile. | 1. Adjust the mobile phase. For reverse-phase HPLC, modifying the pH of the aqueous component can improve the separation of acidic compounds like retinoic acid.[7] Experiment with different organic modifiers (e.g., methanol vs. acetonitrile).[9] 2. Replace the column with a new one of the same type. Consider using a column with a different stationary phase chemistry, such as an RP-Amide column.[1] 3. Optimize the gradient to increase the separation window for the isomers of interest. |
| Peak tailing | 1. Active sites on the column interacting with the acidic analyte. 2. Column overload. 3. Sample solvent incompatible with the mobile phase. | 1. Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of retinoic acid and reduce interactions with the stationary phase.[9][10] 2. Reduce the injection volume or the concentration of the sample. 3. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Low signal intensity or poor sensitivity | 1. Suboptimal mass spectrometer settings (for LC-MS/MS).[13] 2. Degradation of the analyte. 3. Matrix effects from the sample.[1][2] | 1. Optimize MS parameters such as cone voltage and collision energy to maximize the signal for the specific parent and daughter ions of retinoic acid and its deuterated standard.[13] Electrospray ionization (ESI) in negative mode is often effective for retinoic acid.[13] 2. Protect samples from light and heat throughout the entire process. Prepare fresh standards regularly.[7] 3. Improve the sample preparation method to remove interfering substances. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] Using a deuterated internal standard can help correct for matrix-induced ion suppression or enhancement.[5] |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature.[1] 3. Flush the column regularly and replace it if retention times continue to be unstable. |
| Carryover of analyte to subsequent runs | 1. Insufficient needle wash. 2. Strong retention of the analyte on the column. | 1. Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. 2. Implement a column wash step at the end of each run with a high percentage of organic solvent to elute any remaining analyte before re-equilibrating for the next injection. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting retinoic acid from serum or plasma, which should be optimized for specific applications.
-
Under reduced light, add 200 µL of serum or plasma to a clean tube.[10]
-
Spike the sample with the internal standard (this compound) solution.
-
Add a protein precipitating agent like isopropanol or acetonitrile and vortex.[3][4]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add an extraction solvent such as methyl-tert-butyl ether or a hexane/ethyl acetate mixture and vortex thoroughly.[10]
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) containing the retinoids to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[10]
-
Reconstitute the dried extract in the mobile phase or a compatible solvent for injection into the LC system.[10]
LC-MS/MS Method for Retinoic Acid Isomer Separation
The following is an example of a gradient HPLC method coupled with a tandem mass spectrometer for the analysis of retinoic acid isomers.
-
LC System: HPLC system with a binary pump, degasser, autosampler, and column oven.[1]
-
Column: Ascentis Express RP-Amide (2.1 x 100 mm, 2.7 µm) or equivalent.[1]
-
Column Temperature: 25 °C[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and re-equilibrate
-
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Ionization Mode: Negative ESI[13]
-
Detection: Multiple Reaction Monitoring (MRM)
-
all-trans-RA / 13-cis-RA: Monitor the transition from the parent ion (m/z 299.2) to a specific daughter ion.
-
This compound: Monitor the transition from the deuterated parent ion (e.g., m/z 305.2) to its corresponding daughter ion.
-
Quantitative Data
Table 1: Example Retention Times for Retinoic Acid Isomers
| Compound | Retention Time (min) |
| 9,13-di-cis-RA | 5.62[2] |
| 13-cis-RA | 5.48[2] |
| 9-cis-RA | 5.86[2] |
| all-trans-RA | 6.08[2] |
Retention times are highly dependent on the specific chromatographic system and method used. The values above are for illustrative purposes based on a published method.[2]
Visualizations
Caption: General Experimental Workflow for Retinoic Acid Analysis.
Caption: Troubleshooting Logic for Poor Peak Resolution.
References
- 1. sciex.com [sciex.com]
- 2. Sensitive and accurate quantitation of retinoic acid isomers in biological samples [sciex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. jfda-online.com [jfda-online.com]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Technical Support Center: Optimizing Mass Spectrometer Settings for Retinoic Acid-d6 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the detection of Retinoic acid-d6.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct Multiple Reaction Monitoring (MRM) transition for this compound. While optimal transitions can be instrument-dependent, a common transition for deuterated retinoic acid can be inferred from its non-deuterated counterpart. For all-trans-Retinoic acid, a common transition is m/z 301.2 → 205.1. For a deuterated standard like atRA-d5, fragmentation patterns have been confirmed.[1] Given that this compound has a mass of approximately 306.4 g/mol , the precursor ion ([M-H]- or [M+H]+) will be different. It is crucial to perform an infusion of a standard solution to determine the optimal precursor and product ions on your specific instrument.
-
Suboptimal Ionization Source Parameters: The choice between Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can significantly impact signal intensity. For retinoids, positive ion APCI has been reported to offer greater ionization efficiency and better sensitivity compared to ESI.[2] However, other methods have successfully utilized ESI in both positive and negative modes.[3][4] Optimization of source parameters is critical.
-
Analyte Degradation: Retinoids are notoriously unstable and sensitive to light, heat, and oxidation.[5] Stock solutions should be stored at -80°C in amber vials under an inert gas.[5] Sample preparation should be conducted under low light conditions and on ice where possible.
-
Sample Preparation Issues: Inefficient extraction can lead to low analyte recovery. Liquid-liquid extraction (LLE) and protein precipitation (PPT) are common methods for retinoids in biological matrices.[6] Ensure the pH of the sample is optimized for extraction; for instance, strong acidification has been shown to improve recovery from hyperlipidemic plasma.[1]
Issue 2: High Background Noise or Matrix Effects
Possible Causes and Solutions:
-
Ion Suppression: Co-eluting endogenous compounds from the sample matrix can compete with this compound for ionization, leading to reduced signal intensity.[7][8] To mitigate this, improve chromatographic separation to resolve the analyte from interfering matrix components.[8] Modifying the gradient or using a different stationary phase can be effective.[8] Additionally, more rigorous sample clean-up, such as solid-phase extraction (SPE), can remove a larger portion of interfering compounds.
-
Contaminated LC-MS System: Contamination can lead to high background noise. Regularly flush the LC system and clean the ion source. Ensure high-purity solvents and reagents are used.
-
Inadequate Chromatographic Separation: Poor separation can lead to co-elution of isomers or matrix components with the analyte. Utilize a suitable column, such as a C18 or a more specialized phase like alkylamide, to achieve good resolution of retinoic acid isomers.[2]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
-
Secondary Interactions on the Column: Peak tailing can occur due to interactions between the analyte and active sites on the column. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape for acidic compounds like retinoic acid.
-
Column Degradation: Over time, column performance can degrade. Replace the guard column or the analytical column if performance does not improve with washing.
Frequently Asked Questions (FAQs)
Q1: What is a typical MRM transition for this compound?
A1: The exact MRM transition should be optimized for your specific mass spectrometer. However, based on the fragmentation of non-deuterated retinoic acid (m/z 301.2 → 205.1 in positive ion mode)[9], you can predict the transition for this compound. With a molecular weight of approximately 306.4 g/mol for the deuterated form, the precursor ion will be around m/z 307.4 for [M+H]+ or m/z 305.4 for [M-H]-. The product ion will likely be shifted by the mass of the deuterium labels if the fragmentation occurs in the deuterated part of the molecule. It is highly recommended to infuse a standard solution of this compound to determine the most intense and specific precursor and product ions.
Q2: Should I use ESI or APCI for this compound analysis?
A2: Both ESI and APCI have been used for retinoid analysis. Some studies suggest that positive ion APCI provides better sensitivity and is less prone to ion suppression from complex matrices.[2] However, other validated methods have successfully used ESI in both positive and negative modes.[3][4] The optimal choice may depend on your sample matrix and instrumentation. It is advisable to test both ionization techniques during method development.
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
A3: Retinoic acid and its deuterated analogs are sensitive to light, heat, and oxidation.[5] To minimize degradation:
-
Store stock solutions and standards at -80°C in amber vials, preferably under an inert gas like argon.[5]
-
Perform all sample preparation steps under yellow or red light and on ice.
-
Prepare fresh working solutions and avoid prolonged storage in solution.[10]
-
Use antioxidants, if compatible with your analysis, in the sample or mobile phase.
Q4: What are the best sample preparation techniques for this compound in biological samples?
A4: The choice of sample preparation depends on the matrix. For serum or plasma, protein precipitation followed by liquid-liquid extraction is a common and effective method.[6] A typical LLE might involve acidification of the sample followed by extraction with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane.[1] Solid-phase extraction (SPE) can also be used for a cleaner extract.
Q5: How do I troubleshoot ion suppression in my this compound assay?
A5: Ion suppression is a common issue in LC-MS/MS analysis of biological samples.[7][8] To address it:
-
Improve Chromatography: Modify your LC gradient to better separate this compound from co-eluting matrix components.[8]
-
Enhance Sample Cleanup: Use a more effective sample preparation method, such as SPE, to remove interfering substances.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus lessen ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: this compound itself is an internal standard. Its use helps to compensate for matrix effects, as it will be affected similarly to the endogenous analyte.
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound | all-trans-Retinoic acid | |
| Precursor Ion (Q1) m/z (Positive APCI) | 301.2 | [9] |
| Product Ion (Q3) m/z (Positive APCI) | 205.1 | [9] |
| Compound | all-trans-Retinoic acid-d5 | |
| Precursor Ion (Q1) m/z (Positive ESI) | 306.1 | [1] |
| Product Ion (Q3) m/z (Quantifier) | 126.8 | [1] |
| Product Ion (Q3) m/z (Qualifier) | 288.1 | [1] |
Note: The MRM transitions for this compound should be determined empirically on the specific instrument being used.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Retinoic Acid from Serum
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To 200 µL of serum in a glass tube, add the internal standard (this compound).
-
Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.[6]
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.[6]
-
Centrifuge at 13,000 rpm for 10 minutes.[6]
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[6]
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 1:3 water:methanol).[6]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Use of Fast HPLC Multiple Reaction Monitoring Cubed for Endogenous Retinoic Acid Quantification in Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Best Practices for Handling Light-Sensitive Retinoic Acid-d6
For researchers, scientists, and drug development professionals utilizing Retinoic acid-d6, a deuterated form of retinoic acid, ensuring its stability and proper handling is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a form of retinoic acid where six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based assays, where it serves as an internal standard for the accurate quantification of endogenous retinoic acid.[1] Deuteration can also subtly alter the molecule's pharmacokinetic properties, which can be investigated in drug metabolism studies.[1]
Q2: What are the primary stability concerns when working with this compound?
Like its non-deuterated counterpart, this compound is highly sensitive to light, heat, and air.[2] Exposure to these elements can lead to isomerization and degradation, altering its biological activity and compromising experimental results.[2][3] Therefore, stringent adherence to proper storage and handling protocols is crucial.
Q3: How should solid this compound be stored?
Solid this compound should be stored in a freezer at -20°C, protected from light in an amber vial, and preferably under an inert gas like argon or nitrogen to prevent oxidation.[2]
Q4: How do I properly prepare a stock solution of this compound?
All manipulations involving this compound should be performed in a dimly lit room or under yellow light to minimize light exposure.[4][5]
-
Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[6][7]
-
Dissolution: To prepare a stock solution, dissolve the powdered this compound in the chosen solvent. Gentle warming (e.g., to 37°C) can aid in solubilization, especially for higher concentrations in DMSO.[8]
-
Storage of Stock Solutions: Store stock solutions in amber vials at -20°C or -80°C.[6] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[6] While stable for some time, it is best practice to use freshly prepared solutions or solutions stored for no longer than a few weeks.[2]
Troubleshooting Guide
Q1: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What's causing this and how can I prevent it?
-
Cause: Retinoic acid is hydrophobic and has low solubility in aqueous solutions like cell culture media.[6] When a concentrated stock solution (especially in DMSO) is added to the medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution.[9]
-
Solution:
-
Pre-warm the media: Before adding the this compound stock, warm your cell culture media to 37°C.[8]
-
Dilute in stages: Instead of adding the concentrated stock directly to the full volume of media, first dilute the stock in a smaller volume of warm media, mix gently, and then add this intermediate dilution to the final culture volume.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[8]
-
Consider protein content: Retinoids are more stable in media containing fetal bovine serum (FBS) or bovine serum albumin (BSA).[3][10][11] If using serum-free media, the stability of retinoic acid is significantly reduced.[3][11] Supplementing serum-free media with BSA can improve stability.[3][11]
-
Q2: My experimental results are inconsistent, and I suspect my this compound may be degrading. How can I minimize degradation during my experiments?
-
Cause: Degradation can occur due to exposure to light, heat, and air during handling and incubation.
-
Solution:
-
Work under subdued light: Perform all steps involving this compound, from stock solution preparation to adding it to your experimental setup, under dim or yellow light.[4][5]
-
Use light-blocking containers: Use amber-colored tubes and plates, or wrap your standard labware in aluminum foil to protect the compound from light.[12]
-
Prepare fresh dilutions: Prepare working dilutions of this compound immediately before use.[2] Do not store it in aqueous solutions for extended periods.
-
Minimize air exposure: When preparing stock solutions, purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.[2]
-
Q3: I am unsure of the optimal working concentration for my cell differentiation experiment. Where should I start?
-
General Range: Effective concentrations for cell culture applications, such as neuronal differentiation, typically range from 500 nM to 10 µM.[8][13]
-
Optimization: The optimal concentration is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response experiment to identify the concentration that yields the desired biological effect with minimal cytotoxicity.
Quantitative Data on Retinoic Acid Stability
The stability of retinoic acid is influenced by various factors. While specific quantitative data for the photodegradation of this compound is limited, the following table summarizes the stability of all-trans-retinoic acid (ATRA), its non-deuterated form, under different conditions, which can serve as a valuable reference. Deuteration has been shown to sometimes enhance the photostability of organic molecules.[12]
| Condition | Solvent/Medium | Temperature | Duration | Degradation/Recovery | Source(s) |
| Light Exposure | Ethanol | Room Temperature | 1-6 hours | Significant degradation and isomerization observed. | [2] |
| Storage | DMSO | -80°C | 3 weeks | Degradation observed. | [2] |
| Storage | Ethanol | -80°C | 2 weeks | Stable. | [2] |
| Storage | Methanol | -80°C | 2 weeks | Stable. | [2] |
| Cell Culture | Serum-Free Medium | 37°C | 24 hours | <30% recovery, significant isomerization. | [10] |
| Cell Culture | Serum-Supplemented Medium | 37°C | 24 hours | Little loss or isomerization. | [3][11] |
| Cell Culture | Serum-Free Medium + BSA | 37°C | 24 hours | Stabilized compared to serum-free alone. | [3][11] |
Experimental Protocols
Detailed Protocol: Neuronal Differentiation of SH-SY5Y Cells using Retinoic Acid
This protocol describes the differentiation of the human neuroblastoma cell line SH-SY5Y into a neuron-like phenotype using retinoic acid.[13][14][15][16] All steps involving retinoic acid must be performed under subdued light.
Materials:
-
SH-SY5Y cells
-
Basic Growth Medium: DMEM/F-12, 10% FBS, 1% Non-Essential Amino Acids (NEAAs)
-
Differentiation Medium 1 (Diff1): DMEM/F-12, 2% FBS, 1% NEAAs, 10 µM Retinoic Acid
-
Differentiation Medium 2 (Diff2): DMEM/F-12, 1% FBS, 1% NEAAs, 10 µM Retinoic Acid, 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF)
-
Retinoic Acid stock solution (10 mM in DMSO)
-
BDNF stock solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Geltrex-coated culture plates or coverslips
Procedure:
-
Cell Seeding (Day -1):
-
Seed SH-SY5Y cells at a density of approximately 10,500 cells/cm² in Basic Growth Medium on Geltrex-coated plates.[16]
-
-
Initiation of Differentiation (Day 0):
-
Aspirate the Basic Growth Medium and wash the cells once with PBS.
-
Add pre-warmed Differentiation Medium 1 (containing 10 µM Retinoic Acid) to the cells.[16]
-
-
Media Change (Day 3):
-
Aspirate the Differentiation Medium 1 and wash the cells with PBS.
-
Add pre-warmed Differentiation Medium 2 (containing 10 µM Retinoic Acid and 50 ng/mL BDNF) to the cells.[16]
-
-
Media Change (Day 6):
-
Aspirate the old medium and replace it with fresh, pre-warmed Differentiation Medium 2.[16]
-
-
Analysis (Day 7-10):
Visualizations
Retinoic Acid Signaling Pathway
The canonical signaling pathway of retinoic acid involves its entry into the cell, binding to cellular retinoic acid binding proteins (CRABPs), and transport into the nucleus. In the nucleus, it binds to a heterodimer of the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR), which is bound to Retinoic Acid Response Elements (RAREs) on the DNA. This binding leads to the recruitment of co-activators and subsequent regulation of target gene transcription.[17][18][19][20]
Caption: Simplified workflow of the retinoic acid signaling pathway.
Experimental Workflow for SH-SY5Y Neuronal Differentiation
The following diagram illustrates the key steps and timeline for the neuronal differentiation of SH-SY5Y cells as detailed in the protocol above.
Caption: Experimental timeline for SH-SY5Y neuronal differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ambystoma.uky.edu [ambystoma.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 14. static.igem.org [static.igem.org]
- 15. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin A - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring the isotopic purity of Retinoic acid-d6 for accurate quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic purity of Retinoic acid-d6 for accurate quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
This compound is a deuterated form of retinoic acid, commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its isotopic purity is crucial because the presence of unlabeled retinoic acid (d0) as an impurity can interfere with the measurement of the endogenous analyte, leading to inaccurate quantification.[2][3]
Q2: What is considered an acceptable level of isotopic purity for this compound?
While there is no universal standard, a higher isotopic purity is always desirable. Generally, for deuterated internal standards, an isotopic purity of >98% is recommended to minimize the contribution of the unlabeled analyte to the internal standard signal.[4] Commercially available this compound often has a stated isotopic enrichment of around 96%.[5][6] It is critical to verify the isotopic purity of each new lot.
Q3: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HR-MS).[7][8][9] This technique allows for the separation and relative quantification of the different isotopologues (d0, d1, d2, etc.) present in the standard. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and assess overall purity.[4]
Q4: What is isotopic cross-contribution and how does it affect my results?
Isotopic cross-contribution, or crosstalk, occurs when the signal from the internal standard (this compound) contributes to the signal of the analyte (unlabeled retinoic acid), or vice versa.[10] This can happen due to the presence of unlabeled impurities in the internal standard or the natural isotopic abundance of the analyte.[10][11] This interference can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Q5: Are there regulatory guidelines regarding the purity of internal standards?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation.[12][13][14] While they may not specify an exact percentage for isotopic purity, they emphasize the need for well-characterized reference standards and the assessment of selectivity and interference.[14] The response from interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[14][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal at the analyte's mass-to-charge ratio (m/z) in blank samples spiked only with this compound. | The this compound internal standard is contaminated with a significant amount of unlabeled retinoic acid (d0). | 1. Verify the isotopic purity of the this compound standard using HR-MS. 2. If the d0 impurity is high, obtain a new, higher purity standard. 3. If a new standard is not immediately available, you may need to increase the LLOQ of the assay to a level where the interference is less than 20% of the analyte response.[3] |
| Inconsistent or non-linear calibration curve, especially at lower concentrations. | Isotopic cross-contribution from the internal standard to the analyte signal is significant. | 1. Assess the contribution of the internal standard to the analyte signal by analyzing a zero sample (matrix with internal standard but no analyte). The response should be less than 20% of the LLOQ response.[14] 2. Optimize the concentration of the internal standard. A lower concentration may reduce the interference. 3. Ensure that the mass spectrometer has sufficient resolution to differentiate between the analyte and potential interferences. |
| Poor accuracy and precision of quality control (QC) samples. | 1. Inaccurate concentration of the this compound stock solution due to impurities. 2. Degradation or back-exchange of deuterium atoms. | 1. Confirm the chemical purity of the this compound standard. Commercially available standards typically have a chemical purity of around 95%.[5][6] 2. Store the this compound standard under appropriate conditions (e.g., in a freezer at -20°C, under nitrogen, and protected from light) to prevent degradation.[5] 3. Check for the stability of the deuterium labels, especially if they are in exchangeable positions. |
Quantitative Data Summary
| Parameter | Typical Specification/Value | Reference |
| Chemical Purity of this compound | ≥ 95% | [5][6] |
| Isotopic Enrichment of this compound | ≥ 96% | [5][6] |
| Recommended Isotopic Purity for IS | > 98% | [4] |
| Acceptable Interference at LLOQ | ≤ 20% of analyte response | [14][15] |
| Acceptable IS Interference in Blanks | ≤ 5% of IS response at LLOQ | [14][15] |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic distribution and purity of a this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 1 µg/mL for direct infusion or LC-MS analysis.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of achieving a resolution that can distinguish between the different isotopologues.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it onto an appropriate LC column.
-
Acquire full-scan mass spectra in the appropriate ionization mode (positive or negative, depending on the method) over a mass range that includes the molecular ions of both unlabeled and deuterated retinoic acid.
-
-
Data Analysis:
-
Extract the ion chromatograms for each expected isotopologue (d0 to d6).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is the percentage of the d6 isotopologue.
-
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Troubleshooting logic for high background signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. almacgroup.com [almacgroup.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. isotope.com [isotope.com]
- 6. isotope.com [isotope.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
A Guide to Internal Standards for Retinoid Analysis: A Comparative Look at Retinoic Acid-d6 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of retinoids, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative overview of Retinoic acid-d6 and other commonly employed internal standards in retinoid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is based on a review of published experimental data to aid in the selection of the most suitable internal standard for specific research needs.
The Gold Standard: Isotope-Labeled Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards are widely considered the gold standard.[1] These compounds are structurally identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). This near-identical chemical and physical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation, chromatography, and ionization, effectively correcting for variability in extraction recovery and matrix effects.[2]
This compound , a deuterated analog of all-trans-retinoic acid, is a commercially available and frequently utilized internal standard for this reason. Its performance is often characterized by high accuracy and precision in analytical methods.
Alternative Internal Standards for Retinoid Analysis
While isotope-labeled standards are preferred, other compounds have also been successfully used in retinoid quantification. These can be broadly categorized as:
-
Other Deuterated Retinoids: Analogs of different retinoic acid isomers, such as 13-cis-retinoic acid-d5 , are used, particularly when quantifying multiple isomers simultaneously.[3]
-
Synthetic Retinoid Analogs: These are structurally similar to retinoic acid but possess modifications that result in a different mass. A notable example is all-trans-4,4-dimethyl-RA .[4]
-
Structurally Related Compounds: In some instances, other retinoids or related molecules like Acitretin or retinyl acetate have been employed as internal standards.[5]
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of various internal standards for retinoid analysis as reported in different studies. It is important to note that these results are method and matrix-dependent, and direct comparisons should be made with caution as the data are compiled from separate publications.
Table 1: Performance Characteristics of Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | LLOQ (ng/mL) | Reference |
| This compound | 12 Retinoids | Serum | 1 - 1000 | < 10 | < 10 | 0.025 - 25 | [2][6] |
| 13-cis-retinoic acid-d5 | 9-cis-retinoic acid, 4-oxo-9-cis-retinoic acid | Human Plasma | 2.85 - 450.51, 2.33 - 180.57 | < 5.9, < 13.8 | < 6.0, < 11.3 | 2.85, 2.33 | [3] |
Table 2: Performance Characteristics of Synthetic Analog and Other Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | LLOQ | Reference |
| all-trans-4,4-dimethyl-RA | atRA, 13-cis-RA | Mouse Tissues and Serum | 20 fmol - 10 pmol | 5.4 ± 0.4 | 8.9 ± 1.0 | 10 fmol | [4] |
| Acitretin | All-trans-retinoic acid (ATRA) | Human Plasma | 0.45 - 217.00 ng/mL | < 8 | < 8 | 0.45 ng/mL | [1] |
| Retinyl acetate | Retinol | Guinea Pig Liver | r² = 0.9995 | - | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for retinoid analysis using different internal standards.
Protocol 1: Analysis of 12 Retinoids in Serum using this compound[2][6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add the internal standard solution (this compound and others).
-
Add 200 µL of acetonitrile and vortex for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl ether, vortex for 1 minute, and centrifuge for 10 minutes at 13,000 rpm.
-
Transfer the upper organic layer to a new tube and dry under a stream of nitrogen at room temperature.
-
Reconstitute the extract in 200 µL of 1:3 water and methanol.
-
Transfer the supernatant to an MS vial for analysis.
-
-
LC-MS/MS Conditions:
-
HPLC System: Thermo Scientific™ Vanquish™
-
Column: Thermo Scientific™ Accucore™ C18 (100 x 2.1 mm, 2.6 µm)
-
Mobile Phase: Water:methanol mixture containing 0.1% formic acid.
-
Mass Spectrometer: Thermo Scientific™ TSQ Endura™ tandem mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI).
-
Detection: Selected Reaction Monitoring (SRM).
-
Protocol 2: Analysis of ATRA in Human Plasma using Acitretin[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add the internal standard (Acitretin).
-
Extract with methyl tert-butyl ether (MTBE).
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue for injection.
-
-
LC-MS/MS Conditions:
-
Column: HyPURITY C18 (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of MTBE–methanol–acetic acid and water–methanol–acetic acid.
-
Mass Spectrometer: API 4000 triple quadrupole.
-
Ionization: Positive Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizing Key Pathways and Workflows
To further aid in understanding, the following diagrams illustrate the retinoic acid signaling pathway and a typical experimental workflow for retinoid analysis.
Caption: Retinoic acid signaling pathway.
Caption: Experimental workflow for retinoid analysis.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable method for retinoid analysis. Stable isotope-labeled standards, such as This compound , are generally the preferred option due to their ability to accurately compensate for variations in sample processing and matrix effects. However, other deuterated analogs and synthetic compounds can also provide acceptable performance, as demonstrated in various validated methods. The selection should be based on the specific requirements of the assay, including the analytes of interest, the biological matrix, and the desired level of accuracy and precision. The data and protocols presented in this guide offer a foundation for making an informed decision.
References
- 1. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High Throughput LC-MS/MS Method for Simultaneous Estimation of 9-Cis-Retinoic Acid and its Metabolite 4-Oxo-9-Cis-Retinoic Acid in Human Plasmaand its Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 4. portlandpress.com [portlandpress.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Guide to Cross-Validation of an LC-MS/MS Method for Retinoic Acid Analysis Using Retinoic Acid-d6
This guide provides a comprehensive overview of the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of retinoic acid in biological matrices, with a specific focus on the use of retinoic acid-d6 as an internal standard. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method for retinoic acid.
Introduction
Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule involved in various physiological processes, including cell growth, differentiation, and embryonic development.[1] Accurate quantification of retinoic acid in biological samples is crucial for understanding its role in health and disease. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
Cross-validation of an analytical method is a critical step to ensure that the method is robust and transferable, for instance, between different laboratories or when a method is updated. This process involves comparing the results from two validated bioanalytical methods to demonstrate their equivalence.
Performance Comparison of LC-MS/MS Methods for Retinoic Acid
The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of retinoic acid, providing a benchmark for what can be achieved.
Table 1: Comparison of Lower Limit of Quantification (LLOQ) and Linearity
| Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Retinoic acid-d5 | 0.05 | 0.05 - 3.2 | > 0.99 | [2] |
| Acitretin | 0.45 | 0.45 - 217.00 | ≥ 0.999 | [1][3] |
| 4,4-dimethyl-RA | 0.0075 | 0.0075 - 3 | > 0.999 | [4][5] |
| Not specified | 0.006 | 0.006 - 3 | Not specified | [6] |
*Converted from pmol/µL or fmol to ng/mL for comparison
Table 2: Comparison of Precision and Accuracy
| Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Retinoic acid-d5 | Low, Mid, High | 9.3 | 14.0 | 96.5 | 101.2 | [2] |
| Acitretin | Low, Mid, High | < 5.90 | < 7.46 | 98.98 - 106.19 | 102.39 - 105.48 | [1][3] |
| 4,4-dimethyl-RA | Not specified | 5.2 ± 0.7 | 6.7 ± 0.9 | Not specified | Not specified | [4][5] |
| Not specified | Not specified | 5.4 ± 0.4 | 8.9 ± 1.0 | Not specified | Not specified | [6] |
Experimental Protocols
Single-Laboratory Validation Protocol
A comprehensive single-laboratory validation should be performed to assess the reliability of the LC-MS/MS method. The following parameters should be evaluated:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of retinoic acid and this compound.
-
Linearity and Range: Prepare a calibration curve with a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentration standards. The range should cover the expected concentrations in the study samples.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically ≤ 20% CV and ± 20% RE).
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days to determine intra- and inter-day precision and accuracy.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of retinoic acid in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Cross-Validation Protocol
Cross-validation is performed to compare two validated analytical methods. This can be between two different laboratories or when a significant change is made to an existing method.
-
Selection of Samples: A minimum of 40 study samples that span the quantifiable range of the assay should be selected.
-
Sample Analysis: The selected samples are analyzed by both analytical methods.
-
Data Analysis: The concentrations obtained from both methods are compared. The difference between the results should be within a predefined acceptance criterion (e.g., ± 20% for at least 67% of the samples).
-
Statistical Assessment: A statistical analysis, such as a paired t-test or a Bland-Altman plot, should be performed to assess the agreement between the two methods.
Visualizations
Retinoic Acid Signaling Pathway
Caption: Retinoic acid signaling pathway.
Experimental Workflow for LC-MS/MS Method Cross-Validation
Caption: Cross-validation experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Retinoic Acid: Evaluating Retinoic Acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of all-trans-retinoic acid (ATRA), a critical signaling molecule and therapeutic agent, is paramount in various fields of research and drug development. The use of a stable isotope-labeled internal standard is the gold standard for correcting sample preparation variability and matrix effects in mass spectrometry-based assays. This guide provides a comparative analysis of Retinoic acid-d6 as an internal standard against other common alternatives, supported by experimental data to aid in method development and selection.
The Role of Internal Standards in Retinoic Acid Quantification
The inherent variability in sample extraction and potential for ion suppression or enhancement in complex biological matrices necessitates the use of an internal standard (IS). An ideal IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization effects. Stable isotope-labeled (SIL) compounds, such as deuterated retinoic acid, are considered the most reliable choice as they are chemically identical to the analyte, with a mass shift that allows for separate detection by the mass spectrometer.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the linearity, sensitivity, and accuracy of a quantitative bioanalytical method. Below is a comparison of performance characteristics for methods utilizing this compound and other commonly employed internal standards for ATRA quantification.
| Internal Standard | Analyte | Method | Linearity Range | R² | LLOQ | ULOQ |
| This compound | Retinoids | LC-MS/MS | 1 - 1000 ng/mL | >0.98 | Sub-ng/mL | 1000 ng/mL |
| Retinoic acid-d5 | atRA | LC-MS/MS | 50 - 3200 pg/mL | 0.994 | 50 pg/mL | 3200 pg/mL |
| Acitretin | atRA | LC-MS/MS | 0.45 - 217 ng/mL | ≥0.999 | 0.45 ng/mL | 217 ng/mL |
| all-trans-4,4-dimethyl-RA | atRA | LC/MS/MS | 0.3 - 150 ng/mL (20 fmol - 10 pmol) | >0.999 | 0.3 ng/mL (20 fmol) | 150 ng/mL (10 pmol) |
Table 1: Comparison of Linearity and Quantitation Ranges for All-Trans-Retinoic Acid (ATRA) using different internal standards. Data is compiled from multiple sources and performance may vary based on specific experimental conditions.[1][2][3][4][5]
Experimental Methodologies
Detailed protocols are essential for reproducing and adapting these methods. The following sections outline typical procedures for sample preparation and LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: General workflow for retinoic acid quantification.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a representative example for the extraction of ATRA from human plasma.[1][5]
-
Aliquot Plasma: Transfer 200-500 µL of human plasma into a clean microcentrifuge tube. To prevent photoisomerization, all procedures should be carried out under yellow or red light.
-
Internal Standard Spiking: Add the internal standard (e.g., this compound or Retinoic acid-d5) to each sample.[5]
-
Protein Precipitation: Add an organic solvent such as methanol or acetonitrile to precipitate proteins.[2][5] For instance, 400 µL of methanol can be added to 200 µL of plasma.[5]
-
Acidification: Acidify the sample to ensure ATRA is in a non-ionized state, which improves extraction efficiency into an organic solvent. For example, add 5 µL of 10 M hydrochloric acid.[5]
-
Extraction: Add an immiscible organic solvent for liquid-liquid extraction. Common choices include methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.[1][5] Vortex the mixture thoroughly.
-
Phase Separation: Centrifuge the samples to achieve complete separation of the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 200 µL of a 1:3 water and methanol mixture) for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
The following are typical conditions for the chromatographic separation and mass spectrometric detection of ATRA and its internal standard.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., HyPURITY C18, 150 mm × 2.1 mm, 5 µm or Accucore C18, 100 x 2.1 mm, 2.6 µm).[1][2]
-
Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often with a small percentage of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[2]
-
Flow Rate: Typically in the range of 0.3 - 0.4 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive mode is frequently employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For example:
Discussion and Conclusion
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method for retinoic acid.
-
This compound and other deuterated analogs (like d5) are theoretically the best choice. Their chemical and physical behavior is nearly identical to the unlabeled analyte, ensuring the most accurate correction for extraction recovery and matrix effects. The available data, although general, shows excellent linearity (R² > 0.98) over a wide dynamic range (1-1000 ng/mL).[2][3]
-
Acitretin , a second-generation retinoid, has been successfully used as an internal standard.[1] It is structurally similar to ATRA but has a different mass, allowing for easy differentiation in the mass spectrometer. The data shows excellent linearity (R² ≥ 0.999) and a low LLOQ (0.45 ng/mL), making it a viable alternative, especially if a deuterated standard is unavailable.[1] However, as it is not chemically identical, there is a small risk of differential extraction efficiency or matrix effects compared to ATRA.
-
all-trans-4,4-dimethyl-RA is another analog used as an internal standard that has demonstrated high sensitivity with an LLOQ of 0.3 ng/mL.[4]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Accuracy and Precision of Retinoic Acid-d6 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of retinoic acid (RA) in biological matrices is crucial for understanding its diverse physiological roles, from cellular growth and differentiation to its implications in various diseases and therapeutic interventions. Given the low endogenous concentrations and inherent instability of RA, the choice of an appropriate internal standard is paramount for developing robust and reliable bioanalytical methods. This guide provides a comparative assessment of Retinoic acid-d6 as an internal standard, focusing on its accuracy and precision in biological matrices, benchmarked against other common analytical approaches.
Performance Comparison of Internal Standards for Retinoic Acid Quantification
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to correct for analyte loss during sample preparation and for variations in instrument response. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, ensuring accurate quantification.
| Internal Standard | Matrix | Method | Accuracy (%) | Precision (% CV) | Linearity (r²) | LLOQ (ng/mL) | Reference |
| This compound | Serum | LC-MS/MS | Not explicitly stated, but method showed good reproducibility | < 10% | > 0.98 | Sub ng/mL levels | [1] |
| Retinoic acid-d5 | Plasma | LC-MS/MS | - | - | > 0.99 | 0.05 | [2] |
| Acitretin | Human Plasma | LC-MS/MS | 98.98% to 106.19% | < 8% | ≥ 0.999 | 0.45 | [3] |
| 4,4-dimethyl-RA | Tissue, Serum | LC/MS/MS | Not explicitly stated, but confirmed extraction efficiency | Intra-assay: 5.4%, Inter-assay: 8.9% | Linear range: 20 fmol to 10 pmol | 0.3 (as 20 fmol) | [4] |
Note: Direct head-to-head comparative studies are limited. The data presented is compiled from individual validation studies. Accuracy and precision are key indicators of method performance, with lower % CV (Coefficient of Variation) indicating higher precision. LLOQ (Lower Limit of Quantitation) signifies the lowest concentration that can be reliably measured.
Experimental Protocols
The following sections detail standardized methodologies for the quantification of retinoic acid in biological matrices using a deuterated internal standard like this compound.
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a common technique to isolate retinoic acid from complex biological matrices such as plasma or serum.
-
Spiking: To 200 µL of plasma, add the internal standard (e.g., this compound).[2]
-
Acidification: Acidify the sample with 5 µL of 10 M hydrochloric acid.[2]
-
Protein Precipitation: Add 400 µL of methanol to precipitate proteins.[2]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[2]
-
Extraction: Transfer the supernatant to a new tube and add 300 µL of hexane and 300 µL of ethyl acetate. Vortex for 10 seconds.[2]
-
Phase Separation: Allow the mixture to stand for 20 minutes at 4°C in the dark, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[2]
-
Evaporation and Reconstitution: The organic phase containing the analyte and internal standard is transferred and evaporated to dryness. The residue is then reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for retinoic acid quantification.
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate all-trans-retinoic acid from its isomers.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, water, and an acid modifier (e.g., formic or acetic acid) is often employed to achieve optimal separation.[3][4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[3] Specific precursor-to-product ion transitions for both retinoic acid and the deuterated internal standard are monitored to ensure specificity and accurate quantification.
Visualizing Key Processes
To better illustrate the context and application of this compound, the following diagrams outline the biological pathway of retinoic acid and a typical experimental workflow.
Caption: Simplified Retinoic Acid Signaling Pathway.
Caption: Bioanalytical Workflow for Retinoic Acid.
Conclusion
The selection of a suitable internal standard is a critical decision in the development of accurate and precise bioanalytical methods for retinoic acid. This compound has demonstrated its utility in LC-MS/MS-based quantification, offering the necessary chemical similarity to the analyte to effectively compensate for experimental variability. While the presented data from various studies supports its performance, researchers should always perform in-house validation to ensure the method meets the specific requirements of their biological matrix and instrumentation. The inherent instability of retinoids necessitates careful sample handling and protection from light and heat throughout the analytical process to ensure data integrity.[5][6]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of vitamin A and retinoids in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Benchmarking Retinoic Acid-d6 for Precise Quantification
For researchers, scientists, and drug development professionals navigating the complexities of retinoid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of Retinoic acid-d6 against other common internal standards, supported by experimental data, to inform methodological decisions in the quantitative analysis of retinoic acid.
In the realm of bioanalysis, particularly when quantifying endogenous molecules like retinoic acid, precision and accuracy are non-negotiable. The inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard (IS) to ensure reliable data. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. Deuterated standards, such as this compound, are often considered the gold standard due to their chemical similarity to the analyte, differing only in isotopic composition. This guide delves into the intra- and inter-assay variability associated with this compound and compares it with other commonly employed internal standards.
Performance Under the Microscope: Intra- and Inter-Assay Variability
It is crucial to note that the following data is compiled from different studies, which may employ varied methodologies, sample matrices, and instrumentation. Therefore, this comparison should be interpreted as an indicative guide rather than a direct equivalence.
| Internal Standard | Analyte | Matrix | Intra-Assay Variability (%CV) | Inter-Assay Variability (%CV) | Citation |
| Retinoic acid-d5 | All-trans-retinoic acid | Human Plasma | 9.3 | 14.0 | [1] |
| all-trans-4,4-dimethyl-RA | All-trans-retinoic acid | Not Specified | 5.4 ± 0.4 | 8.9 ± 1.0 | [2] |
| Acitretin | All-trans-retinoic acid | Human Plasma | < 8.0 | < 7.46 | [3][4] |
The data suggests that both deuterated and non-deuterated internal standards can yield acceptable precision, generally falling within the widely accepted limit of <15% for bioanalytical methods. The study utilizing all-trans-4,4-dimethyl-RA demonstrated particularly low variability. The performance of Retinoic acid-d5, a closely related deuterated standard to this compound, also showcases strong reproducibility. The choice of internal standard may therefore depend on factors such as commercial availability, cost, and the specific requirements of the analytical method.
In Detail: Experimental Protocols for Retinoic Acid Quantification
The following provides a representative experimental protocol for the quantification of all-trans-retinoic acid (atRA) in human plasma using a deuterated internal standard, based on established methodologies.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 100 pg of the internal standard (e.g., atRA-d5).
-
Acidify the sample by adding 5 µL of 10 M hydrochloric acid.
-
Precipitate proteins by adding 400 µL of methanol and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add 300 µL of hexane and 300 µL of ethyl acetate.
-
Vortex the mixture for 10 seconds and incubate in the dark at 4°C for 20 minutes.
-
Separate the organic and aqueous phases by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with a small percentage of formic or acetic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (atRA) and the internal standard (e.g., atRA-d6) are monitored.
-
Visualizing the Method and the Message
To further clarify the experimental process and the biological context of retinoic acid, the following diagrams are provided.
Caption: Experimental workflow for retinoic acid quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
Isotopic Effect of Deuterium Labeling on Retinoic Acid-d6 Behavior: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Retinoic Acid-d6 and its unlabeled counterpart, all-trans-retinoic acid (ATRA). It explores the theoretical basis for potential differences in their biological behavior due to the kinetic isotope effect (KIE) and furnishes detailed experimental protocols to enable a direct, quantitative comparison. While direct comparative studies are limited in published literature, this guide offers the foundational knowledge and methodologies for researchers to conduct their own investigations.
Introduction to the Isotopic Effect
Deuterium (²H), a stable isotope of hydrogen, possesses a neutron in its nucleus, making it approximately twice as heavy as protium (¹H). This mass difference can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . The C-²H bond is stronger and vibrates at a lower frequency than a C-¹H bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium. This can significantly impact the pharmacokinetic and metabolic profiles of a drug molecule.[1][2][3][4]
This compound is a deuterated form of all-trans-retinoic acid where six hydrogen atoms on the trimethyl-cyclohexenyl ring have been replaced with deuterium. This specific labeling pattern may influence its metabolic stability and, consequently, its biological activity.
Theoretical Comparison: Retinoic Acid vs. This compound
Based on the principles of the kinetic isotope effect, the following table outlines the expected theoretical differences in the behavior of this compound compared to unlabeled Retinoic Acid. These hypotheses require experimental validation.
| Parameter | Unlabeled Retinoic Acid (ATRA) | This compound (Expected) | Rationale for Expected Difference |
| Metabolic Stability | Susceptible to metabolism by cytochrome P450 enzymes (e.g., CYP26A1), which involves C-H bond cleavage.[5][6][7] | Potentially higher metabolic stability. | The stronger C-D bonds may slow down the rate of enzymatic hydroxylation, a key step in retinoic acid catabolism, leading to a longer half-life.[1][2][3] |
| Receptor Binding Affinity (RAR/RXR) | High-affinity ligand for Retinoic Acid Receptors (RARs).[8][9][10] | Expected to have similar binding affinity. | Deuterium substitution is unlikely to significantly alter the molecular shape or electronic distribution responsible for receptor binding, which is primarily driven by non-covalent interactions. |
| Biological Potency | Potent activator of RAR-mediated gene transcription. | Potentially higher or more sustained biological activity in a cellular context. | Increased metabolic stability could lead to higher intracellular concentrations of the active compound over time, resulting in a more prolonged activation of downstream signaling pathways. |
| Pharmacokinetics (In Vivo) | Rapidly metabolized and cleared from the body.[11] | Potentially longer half-life, increased exposure (AUC), and lower clearance. | Slower metabolism due to the KIE would lead to reduced systemic clearance and prolonged circulation time.[4] |
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical differences, the following experimental protocols are proposed for a head-to-head comparison of retinoic acid and this compound.
Competitive Radioligand Receptor Binding Assay
Objective: To quantitatively compare the binding affinity of retinoic acid and this compound to the Retinoic Acid Receptors (RARs).
Methodology:
-
Receptor Preparation: Utilize nuclear extracts from cells overexpressing a specific RAR subtype (e.g., RARα, RARβ, or RARγ) or purified recombinant RAR ligand-binding domains.
-
Radioligand: Use a tritiated form of a high-affinity RAR ligand, such as [³H]-all-trans-retinoic acid or [³H]-9-cis-retinoic acid.
-
Competition Assay:
-
Incubate a constant concentration of the radioligand and the receptor preparation with increasing concentrations of unlabeled all-trans-retinoic acid or this compound (the competitors).
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through glass fiber filters.
-
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) for each compound is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To compare the rate of metabolism of retinoic acid and this compound by liver enzymes.
Methodology:
-
Microsome Preparation: Use commercially available pooled human or rat liver microsomes, which contain a mixture of cytochrome P450 enzymes.[12][13][14][15]
-
Incubation:
-
Pre-incubate the liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding a solution containing either all-trans-retinoic acid or this compound and an NADPH-regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound (retinoic acid or this compound).[16]
-
The use of a stable isotope-labeled internal standard (e.g., ¹³C-retinoic acid) is recommended for accurate quantification.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Cell-Based Reporter Gene Assay
Objective: To compare the biological potency of retinoic acid and this compound in activating RAR-mediated gene transcription.
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293T, HeLa) that has been stably transfected with two plasmids:
-
An expression vector for a specific human RAR subtype (e.g., RARα).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
-
Cell Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of all-trans-retinoic acid or this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for gene transcription and protein expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a suitable luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected β-galactosidase vector or a commercial cell viability assay).
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of retinoic acid's mechanism and the experimental design for its comparison with the deuterated analog, the following diagrams are provided.
Caption: Retinoic Acid Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion
The deuterium labeling of retinoic acid to create this compound presents a compelling case for investigating the kinetic isotope effect on its biological behavior. While direct comparative data is currently lacking in the scientific literature, the established principles of KIE suggest that this compound may exhibit enhanced metabolic stability, potentially leading to a more sustained biological response. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the differential effects of deuterium labeling on receptor binding, metabolism, and cellular activity. Such studies are crucial for understanding the full therapeutic potential of deuterated retinoids and for the rational design of next-generation drug candidates with improved pharmacokinetic profiles.
References
- 1. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid - Wikipedia [en.wikipedia.org]
- 9. [Retinoids: mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RAR Pathway [gentarget.com]
- 12. researchgate.net [researchgate.net]
- 13. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin A - Wikipedia [en.wikipedia.org]
- 15. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retinoic Acid Metabolism and Mechanism of Action: A Review: Ingenta Connect [ingentaconnect.com]
A Comparative Analysis of Cellular Uptake: Retinoic Acid-d6 vs. Unlabeled Retinoic Acid
For researchers and professionals in drug development, understanding the cellular uptake and subsequent biological activity of retinoids is paramount. This guide provides a comparative overview of deuterated retinoic acid (Retinoic acid-d6) and its unlabeled counterpart, focusing on the theoretical implications for cellular uptake and metabolism, in the absence of direct comparative experimental data in the public domain.
Theoretical Comparison of Cellular Uptake and Properties
The primary difference between this compound and unlabeled retinoic acid lies in the substitution of six hydrogen atoms with deuterium. This isotopic substitution can lead to a stronger C-D bond compared to the C-H bond, a phenomenon known as the kinetic isotope effect. This effect can influence the rate of enzymatic reactions, potentially leading to altered metabolism and, consequently, different intracellular concentrations and biological activity.
| Feature | Unlabeled Retinoic Acid | This compound (Theoretical) | Rationale for Difference |
| Molecular Weight | ~300.44 g/mol | ~306.48 g/mol | Addition of 6 neutrons from deuterium atoms. |
| Chemical Properties | Well-characterized | Nearly identical to unlabeled form | Deuterium substitution does not significantly alter chemical properties like pKa or lipophilicity. |
| Cellular Uptake Mechanism | Primarily passive diffusion; potential involvement of transporters. | Expected to be the same as the unlabeled form. | The overall molecular structure and properties governing membrane permeability are largely unchanged. |
| Metabolic Stability | Susceptible to oxidation by cytochrome P450 enzymes (e.g., CYP26A1).[1] | Potentially increased metabolic stability. | The kinetic isotope effect may slow down the rate of enzymatic C-D bond cleavage compared to C-H bond cleavage, leading to a longer intracellular half-life. |
| Receptor Binding | Binds to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] | Expected to have identical binding affinity. | Receptor binding is determined by the overall molecular shape and electronic distribution, which is not significantly altered by deuterium substitution. |
| Biological Activity | Potent regulator of gene transcription involved in cell differentiation, proliferation, and apoptosis.[2][4] | Potentially prolonged or enhanced biological activity. | Increased metabolic stability could lead to higher intracellular concentrations over time, resulting in a more sustained downstream signaling effect. |
Experimental Protocol: Comparative Cellular Uptake Assay
To empirically determine the differences in cellular uptake between this compound and unlabeled retinoic acid, the following experimental protocol can be employed.
Objective: To quantify and compare the intracellular concentration of this compound and unlabeled retinoic acid in a selected cell line over time.
Materials:
-
Cell line of interest (e.g., a cancer cell line responsive to retinoic acid)
-
Cell culture medium and supplements
-
Unlabeled Retinoic Acid (all-trans)
-
This compound (all-trans)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) system
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed the chosen cell line into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare stock solutions of unlabeled retinoic acid and this compound in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing either unlabeled retinoic acid or this compound. Include a vehicle control (medium with solvent). Incubate the plates for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Cell Lysis: At each time point, aspirate the treatment medium and wash the cells twice with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Sample Collection: Collect the cell lysates and centrifuge to pellet cell debris.
-
Quantification: Analyze the supernatant using a validated HPLC-MS/MS method to determine the intracellular concentrations of unlabeled retinoic acid and this compound. The use of mass spectrometry allows for the specific detection and quantification of each compound.
-
Data Analysis: Normalize the intracellular concentrations to the total protein content of each sample. Plot the concentration of each compound over time to determine the uptake kinetics.
Retinoic Acid Signaling Pathway
Retinoic acid exerts its biological effects by modulating gene expression. After entering the cell, it binds to cellular retinoic acid-binding proteins (CRABPs) which facilitate its transport to the nucleus.[5] In the nucleus, retinoic acid binds to its nuclear receptors, the Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs).[2][3] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[2][3]
Caption: Retinoic Acid Signaling Pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of an experiment designed to compare the effects of unlabeled retinoic acid and its deuterated analog.
Caption: Workflow for Comparing Cellular Uptake.
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance of Retinoic acid-d6 in different biological samples (e.g., serum, liver)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of deuterated retinoic acid, specifically focusing on Retinoic acid-d6 as an internal standard for the quantification of endogenous retinoic acid in various biological matrices such as serum and liver. The information is tailored for researchers, scientists, and drug development professionals who require accurate and reliable methods for retinoid analysis.
Introduction to Retinoic Acid and the Need for Accurate Quantification
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. Given its potent biological activities, the precise quantification of RA in biological samples is paramount for understanding its role in health and disease, as well as for the development of therapeutics targeting the retinoic acid signaling pathway.
Due to its low endogenous concentrations and susceptibility to isomerization and degradation, the accurate measurement of retinoic acid presents significant analytical challenges. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for overcoming these challenges. The deuterated internal standard closely mimics the physicochemical properties of the endogenous analyte, allowing for the correction of variability introduced during sample preparation and analysis.
Retinoic Acid Signaling Pathway
Retinoic acid exerts its biological effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding initiates a cascade of events leading to the regulation of target gene expression.
Performance Comparison of Internal Standards
The ideal internal standard for quantitative mass spectrometry should co-elute with the analyte and exhibit identical extraction recovery and ionization efficiency. Stable isotope-labeled internal standards are considered the most suitable for this purpose. While specific performance data for this compound is not extensively published in comparative studies, data from a closely related deuterated standard, all-trans-retinoic acid-d5 (atRA-d5), provides a strong indication of its expected performance.
Here, we compare the performance of a deuterated internal standard (using atRA-d5 data as a proxy for this compound) with a non-deuterated, structurally similar internal standard, 4,4-dimethyl-RA.
Table 1: Performance Characteristics of Internal Standards for Retinoic Acid Quantification
| Parameter | Deuterated Internal Standard (atRA-d5) | Non-Deuterated Internal Standard (4,4-dimethyl-RA) |
| Matrix | Human Plasma | Mouse Serum & Liver |
| Extraction Recovery | 89.7 ± 9.2%[1] | Not explicitly reported, but used to confirm extraction efficiency[2] |
| Intra-day Precision (%CV) | 9.3%[1] | 5.4 ± 0.4%[2] |
| Inter-day Precision (%CV) | 14.0%[1] | 8.9 ± 1.0%[2] |
| Accuracy | 96.5% (intraday), 101.2% (interday)[1] | >97% above 100 fmol, >90% at lower values |
| Linear Range | 50–3200 pg/mL[1] | 20 fmol to 10 pmol[2] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[1] | 20 fmol (approx. 6 pg) on column[2] |
Note: The data for the deuterated internal standard is derived from studies using atRA-d5 and is presented as a representative performance for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of typical experimental protocols for the quantification of retinoic acid in biological samples using an internal standard.
Sample Preparation Workflow
The extraction of retinoic acid from complex biological matrices is a critical step to remove interfering substances and concentrate the analyte.
Detailed Experimental Protocol for Serum/Plasma
This protocol is a composite based on validated methods for retinoic acid quantification in human plasma using a deuterated internal standard[1].
-
Sample Collection: Collect blood in tubes protected from light and process to obtain serum or plasma. Store samples at -80°C until analysis.
-
Internal Standard Spiking: To 200 µL of plasma, add a known amount of this compound solution in a light-protected tube.
-
Acidification: Acidify the sample with hydrochloric acid to improve extraction efficiency.
-
Protein Precipitation: Add methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add a mixture of hexane and ethyl acetate.
-
Phase Separation: Vortex and centrifuge to separate the organic and aqueous phases.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Detailed Experimental Protocol for Liver Tissue
This protocol is adapted from a method for quantifying retinoids in mouse liver tissue[2].
-
Tissue Homogenization: Homogenize a known weight of liver tissue (e.g., 10-20 mg) in a suitable buffer on ice and under low light conditions.
-
Internal Standard Spiking: Add a known amount of this compound solution to the tissue homogenate.
-
Saponification (Optional): To hydrolyze retinyl esters and release retinol for other analyses, an optional saponification step with ethanolic potassium hydroxide can be included.
-
Liquid-Liquid Extraction: Perform a two-step liquid-liquid extraction. First, add hexane to remove nonpolar lipids. After removing the hexane layer, acidify the remaining sample and extract the retinoic acid with a more polar solvent mixture like hexane/ethyl acetate.
-
Evaporation: Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of retinoic acid.
Table 2: Typical LC-MS/MS Parameters for Retinoic Acid Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI) positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | e.g., m/z 301.2 -> 205.1 for all-trans-retinoic acid |
| MRM Transition (IS - d6) | e.g., m/z 307.2 -> 210.1 (hypothetical, depends on fragmentation) |
Conclusion
The use of a deuterated internal standard, such as this compound, is crucial for the accurate and precise quantification of retinoic acid in complex biological matrices like serum and liver. While direct comparative performance data for this compound is limited in the public domain, the validation data from the closely related atRA-d5 demonstrates the excellent performance of deuterated standards in terms of recovery, precision, and accuracy. The provided experimental protocols and LC-MS/MS conditions offer a robust starting point for researchers and scientists to develop and validate their own methods for retinoic acid analysis, ultimately contributing to a better understanding of its role in biological systems and in the development of novel therapeutics.
References
- 1. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Retinoic Acid-d6-based Assay for Clinical Trials: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of retinoic acid (RA) in clinical trials is paramount for assessing the efficacy and pharmacokinetics of retinoid-based therapies. This guide provides a comprehensive comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a retinoic acid-d6 internal standard with alternative methods. Detailed experimental protocols and performance data are presented to support informed decisions in clinical trial design.
Performance Comparison of Retinoic Acid Quantification Methods
The selection of an appropriate analytical method for retinoic acid quantification is critical and depends on the specific requirements of the clinical study, such as required sensitivity, sample volume limitations, and throughput. While several methods exist, LC-MS/MS is widely regarded as the gold standard due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and reliability of the results.[3][4]
| Parameter | LC-MS/MS with this compound (or similar deuterated IS) | HPLC-UV | Immunoassay (ELISA) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.45 ng/mL[1][3] | ~1 ng/mL[5] | Variable, generally less sensitive than LC-MS/MS |
| Linearity (r²) | ≥ 0.99[1][6] | Typically > 0.99 | Variable |
| Intra-day Precision (%RSD) | < 10%[1][5] | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15%[1][3][5] | < 15% | < 20% |
| Accuracy (%RE) | 98.98% to 106.19%[1] | Variable, susceptible to interference | Variable, potential for cross-reactivity |
| Specificity | High, based on mass-to-charge ratio | Lower, potential for co-eluting interferences | Lower, potential for cross-reactivity with metabolites |
| Sample Volume | 100 - 500 µL of plasma[1][3] | ~500 µL of plasma or more | 50 - 100 µL of plasma |
| Throughput | High, with modern autosamplers[3] | Moderate | High |
Retinoic Acid Signaling Pathway
Retinoic acid, a metabolite of vitamin A, plays a crucial role in regulating gene expression by binding to nuclear receptors.[7][8][9] Understanding this pathway is essential for interpreting the biological effects of retinoid-based drugs.
Caption: A simplified diagram of the retinoic acid signaling pathway.
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable clinical trial data. The following outlines a typical workflow for the quantification of retinoic acid in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a light-protected tube, add 100 µL of the internal standard working solution (e.g., this compound in methanol).[1]
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute to extract the analytes.[1]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the organic and aqueous phases.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase, vortex, and centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column, such as a HyPURITY C18 (150 mm × 2.1 mm, 5 µm), is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of solvents like methanol, water, and an acidifier (e.g., acetic acid or formic acid) is typical. For example, a mobile phase consisting of 40% phase A (MTBE–methanol–acetic acid, 50:50:0.5, v/v) and 60% phase B (water–methanol–acetic acid, 50:50:0.5, v/v) can be used.[1]
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1]
-
MRM Transitions:
Assay Validation Workflow
The validation of the analytical method is performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for clinical trial use.
References
- 1. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison: Retinoic Acid-d6 vs. C13-Labeled Retinoic Acid for Metabolic Studies
For researchers, scientists, and drug development professionals navigating the intricacies of retinoid metabolism, the choice of an appropriate internal standard is paramount for generating accurate and reproducible data. This guide provides an objective comparison of two commonly used stable isotope-labeled standards: Retinoic acid-d6 and C13-labeled retinoic acid. By examining their intrinsic properties and performance in metabolic studies, this document aims to equip researchers with the knowledge to make an informed decision for their specific experimental needs.
Introduction to Stable Isotope Labeling in Retinoic Acid Research
Retinoic acid (RA), a biologically active metabolite of vitamin A, plays a crucial role in various physiological processes, including embryonic development, cell differentiation, and immune function.[1][2] Understanding its complex metabolic pathways is essential for drug development and nutritional science. Stable isotope-labeled internal standards are indispensable tools in quantitative mass spectrometry-based metabolic studies, as they allow for the accurate measurement of endogenous and administered compounds by correcting for variations during sample preparation and analysis.[3] Deuterated (e.g., this compound) and 13C-labeled retinoic acid are two of the most frequently employed standards. While both serve the same fundamental purpose, their distinct physical properties can significantly influence experimental outcomes.
Theoretical Framework: The Isotope Effect
The primary difference between deuterated and 13C-labeled standards lies in the potential for a Kinetic Isotope Effect (KIE) . The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[4]
-
This compound: Deuterium is twice as heavy as protium (the common isotope of hydrogen). This substantial mass difference can lead to a significant KIE, particularly when a carbon-deuterium bond is broken during a rate-limiting metabolic step.[4] As retinoic acid is metabolized by cytochrome P450 (CYP) enzymes, which often involve the cleavage of C-H bonds, the use of a deuterated standard can result in a slower rate of metabolism for the standard compared to the unlabeled analyte.[2] This can potentially lead to an overestimation of the endogenous compound's concentration.
-
C13-Labeled Retinoic Acid: The mass difference between 13C and 12C is much smaller (approximately 8%). Consequently, the KIE associated with 13C-labeling is generally considered negligible. This means that the 13C-labeled standard is metabolized at a rate that is virtually identical to its unlabeled counterpart, leading to more accurate quantification.
Performance Comparison: A Data-Driven Analysis
| Feature | This compound | C13-Labeled Retinoic Acid | Rationale & Citations |
| Co-elution with Analyte | May exhibit a slight shift in retention time in liquid chromatography (LC). | Co-elutes perfectly with the unlabeled analyte. | The difference in polarity due to C-D vs. C-H bonds can cause chromatographic separation. Perfect co-elution of 13C-labeled standards ensures optimal correction for matrix effects.[3] |
| Kinetic Isotope Effect (KIE) | Can exhibit a significant KIE, potentially affecting metabolic rates. | KIE is generally negligible. | The large mass difference between deuterium and hydrogen can slow down enzyme-catalyzed reactions involving C-H bond cleavage.[4] |
| Metabolic Stability | The deuterium label can be lost or exchanged in certain biological environments. | The 13C label is highly stable and not prone to exchange. | C-13 bonds are more stable than C-D bonds, especially if the deuterium is in an exchangeable position.[3] |
| Accuracy of Quantification | Potential for overestimation of the analyte due to slower metabolism of the standard. | Generally provides higher accuracy due to identical metabolic behavior to the analyte. | The absence of a significant KIE ensures that the standard and analyte are processed similarly by the biological system.[5] |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Often more expensive and may have limited commercial availability. | The synthesis of 13C-labeled compounds can be more complex and costly.[5] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of retinoic acid using a stable isotope-labeled internal standard. These protocols should be optimized for specific instrumentation and experimental goals.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum or plasma, add 20 µL of the internal standard solution (this compound or C13-labeled retinoic acid) at a known concentration (e.g., 1000 ng/mL).[6]
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.[6]
-
Transfer the supernatant to a clean tube.
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.[7]
-
Reconstitute the dried extract in 200 µL of a suitable solvent mixture (e.g., 1:3 water:methanol) for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
The following table outlines representative LC-MS/MS parameters for the analysis of retinoic acid.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (atRA) | e.g., m/z 301.2 -> 205.1 (quantifier), 301.2 -> 159.1 (qualifier) |
| MRM Transition (RA-d6) | e.g., m/z 307.2 -> 211.1 |
| MRM Transition (13C-RA) | Dependent on the number and position of 13C labels |
Note: Specific MRM transitions will vary depending on the exact labeled positions and the instrument used.
Visualizing the Pathways and Workflows
To better understand the context of these metabolic studies, the following diagrams illustrate the retinoic acid signaling pathway and a typical experimental workflow.
References
- 1. Spectral and mass characterization of kinetic conversion from retinoids to retinoic acid in an in vitro 3-D human skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Evaluating the stability of Retinoic acid-d6 against its non-deuterated counterpart in cell culture
A Comparison Guide for Researchers
In the dynamic environment of cell culture, the stability of signaling molecules is paramount for reproducible and accurate experimental outcomes. Retinoic acid, a crucial regulator of cellular differentiation, proliferation, and apoptosis, is notoriously unstable in aqueous culture media. This guide provides a comparative evaluation of Retinoic acid-d6 and its non-deuterated counterpart, offering researchers insights into their respective stability and practical guidance for their use in cell-based assays.
Enhanced Stability of this compound: A Quantitative Perspective
The inherent instability of retinoic acid in cell culture media, particularly in the absence of serum, can lead to rapid degradation and loss of biological activity.[1][2][3][4] This degradation is primarily due to oxidation and isomerization, processes that are sensitive to light, heat, and the composition of the culture medium.[1][2] The introduction of deuterium at specific positions within the retinoic acid molecule, creating this compound, offers a significant advantage in terms of metabolic stability. This is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down enzymatic metabolism compared to the carbon-hydrogen bond.
| Parameter | All-trans Retinoic Acid | All-trans this compound | Rationale for d6 Stability |
| Half-life in Keratinocyte Culture | ~6 hours[5] | Expected to be significantly longer | The kinetic isotope effect slows down the rate of enzymatic degradation. |
| Stability in Serum-Free Media | Greatly reduced[1][2][3][4] | Expected to be higher than non-deuterated form | The stronger C-D bond provides inherent molecular stability against non-enzymatic degradation. |
| Stabilizing Agents | Bovine Serum Albumin (BSA)[1][2][3] | BSA will likely further enhance stability | Deuteration provides intrinsic stability, which is complemented by the protective effects of protein binding. |
Experimental Protocols
To enable researchers to conduct their own stability assessments, detailed methodologies for sample preparation and analysis are provided below.
Protocol for Assessing Retinoic Acid Stability in Cell Culture
This protocol outlines the steps to determine the stability of both deuterated and non-deuterated retinoic acid in a typical cell culture experiment.
1. Cell Culture and Treatment:
-
Seed cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare stock solutions of all-trans Retinoic acid and all-trans this compound in a suitable solvent (e.g., DMSO).
-
Spike the compounds into pre-warmed cell culture medium (both serum-containing and serum-free) to the desired final concentration.
-
At various time points (e.g., 0, 2, 4, 6, 12, 24 hours), collect aliquots of the conditioned medium and the cell lysate.
2. Sample Preparation for Analysis:
-
Medium Samples: To 1 mL of conditioned medium, add an internal standard (e.g., a structurally similar retinoid not present in the samples). Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or hexane. Evaporate the organic layer to dryness under a stream of nitrogen.
-
Cell Lysate Samples: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer and scrape the cells. Add an internal standard to the lysate. Perform protein precipitation with a cold solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant. Evaporate the supernatant to dryness.
3. Quantification by LC-MS/MS:
-
Reconstitute the dried extracts in a suitable mobile phase.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a sensitive and specific multiple reaction monitoring (MRM) method to quantify the parent compounds (retinoic acid and this compound) and any potential metabolites.
-
Construct calibration curves using standards of known concentrations to accurately quantify the compounds in the experimental samples.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of retinoic acid, the following diagrams are provided.
Caption: Experimental workflow for stability assessment.
Caption: Retinoic acid signaling pathway.
Conclusion
The use of this compound presents a compelling advantage for researchers studying retinoid signaling in cell culture. Its enhanced stability, a direct result of the kinetic isotope effect, is expected to provide more consistent and reliable experimental data by maintaining active compound concentrations over longer periods. While direct quantitative comparisons are still needed, the foundational principles of deuterated compounds, coupled with the known instability of non-deuterated retinoic acid, strongly support the adoption of this compound for improved experimental reproducibility and accuracy. Researchers are encouraged to perform their own stability assessments using the provided protocols to validate these benefits within their specific experimental systems.
References
- 1. Retinoic acid stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of all-trans-retinoic acid by cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
